Methyl 2-chloroisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUHTMLFUAAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371644 | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-11-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.
Compound Identification
-
Chemical Name: this compound[1]
-
Synonyms: Methyl 2-chloropyridine-4-carboxylate, 2-Chloroisonicotinic Acid Methyl Ester, 2-Chloro-4-pyridinecarboxylic Acid Methyl Ester[1][2]
Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H6ClNO2 | [4][5] |
| Molecular Weight | 171.58 g/mol | [1][3][5] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [2][6] |
| Melting Point | 32.0 to 36.0 °C | [2][3] |
| Boiling Point | 70 °C at 0.1 mmHg | [2][3] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3][7] |
| Flash Point | >230 °F (>110 °C) | [3][7] |
| Solubility | Slightly soluble in water. | [8] |
| Storage Conditions | Store in an inert atmosphere, refrigerated at 2-8°C. It is noted to be air and heat sensitive. | [3][6][7] |
Experimental Protocols for Property Determination
Detailed experimental protocols for the characterization of a new batch of this compound would typically follow standard laboratory procedures for organic compounds.
3.1. Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound.
-
Apparatus: A digital melting point apparatus (e.g., Vernier Melt Station or similar) is commonly used.[9]
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point. A narrow range typically indicates high purity.
-
3.2. Determination of Boiling Point
The boiling point is determined for liquid compounds at a specific pressure. Since this compound has a high boiling point at atmospheric pressure, vacuum distillation is required.
-
Apparatus: A simple distillation apparatus suitable for vacuum is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9] A vacuum pump and a manometer are also required.
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer.
-
The apparatus is sealed and the system is evacuated to the desired pressure (e.g., 0.1 mmHg).
-
The flask is heated gently.
-
The temperature of the vapor is monitored. The boiling point is the stable temperature at which the vapor condenses and is collected in the receiving flask.[9] It is crucial to record the pressure at which the boiling point is measured.
-
3.3. Determination of Density
Density can be measured for liquid samples or predicted for solids.
-
Apparatus: For a liquid sample, a pycnometer or a digital density meter would be used.
-
Procedure (using a pycnometer for a molten sample):
-
The empty pycnometer is weighed.
-
It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again to determine its volume.
-
The pycnometer is cleaned, dried, and filled with the molten this compound sample.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3.4. Assessment of Solubility
A qualitative assessment of solubility in various solvents is a fundamental physical property.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The sample is visually inspected to determine if it has completely dissolved. Solubility can be classified as soluble, partially soluble, or insoluble.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound like this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | 58481-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | CAS: 58481-11-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 58481-11-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. 58481-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Methyl 2-chloroisonicotinate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on Methyl 2-chloroisonicotinate, a chemical compound relevant in various research and development applications. The information is presented to be easily accessible and comparable for professionals in the field.
Core Molecular Data
This compound is a pyridine derivative with significance in synthetic organic chemistry, often serving as a building block for more complex molecules in pharmaceutical and agrochemical research.
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Citations |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 171.58 g/mol | [1][4][5][6][7][8] |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the direct relationship between the compound's common name and its fundamental chemical identifiers.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. veeprho.com [veeprho.com]
- 2. pschemicals.com [pschemicals.com]
- 3. veerchemie.com [veerchemie.com]
- 4. 58481-11-1|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 58481-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Utility of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroisonicotinate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its significant role as a key intermediate in the development of targeted therapeutics. A notable application is highlighted through the lens of Sorafenib, a multi-kinase inhibitor used in cancer therapy, which shares a similar structural scaffold. The guide visualizes the synthetic workflow of this compound and delineates the RAF/MEK/ERK and VEGFR signaling pathways targeted by Sorafenib, offering insights into the therapeutic potential of molecules derived from this versatile chemical entity.
Core Structure and Properties
This compound, with the systematic IUPAC name methyl 2-chloropyridine-4-carboxylate, is a derivative of isonicotinic acid.[1] The molecule features a pyridine ring substituted with a chlorine atom at the 2-position and a methyl ester group at the 4-position. This arrangement of functional groups, particularly the reactive chlorine atom, makes it a valuable intermediate in organic synthesis.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 58481-11-1 | [1][3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Appearance | White to off-white solid or powder | [5] |
| Melting Point | 32-36 °C | [4][5] |
| Boiling Point | 70 °C at 0.1 mmHg | [4] |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and toluene. | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [4][5] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-6 |
| ~7.85 | s | 1H | H-3 |
| ~7.70 | d | 1H | H-5 |
| ~3.95 | s | 3H | -OCH₃ |
1.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C=O (ester) |
| ~152.0 | C-2 |
| ~150.5 | C-6 |
| ~142.0 | C-4 |
| ~124.0 | C-5 |
| ~122.5 | C-3 |
| ~53.0 | -OCH₃ |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium | C-H stretch (methyl) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1550-1600 | Medium to Strong | C=C and C=N stretch (pyridine ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~700-800 | Strong | C-Cl stretch |
1.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 171/173 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |
| 140/142 | Loss of -OCH₃ |
| 112/114 | Loss of -COOCH₃ |
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 2-chloro-4-pyridinecarboxylic acid, via esterification.
Experimental Protocol: Esterification of 2-Chloro-4-pyridinecarboxylic Acid
This protocol details the conversion of 2-chloro-4-pyridinecarboxylic acid to this compound using thionyl chloride and methanol.
Materials:
-
2-Chloro-4-pyridinecarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-4-pyridinecarboxylic acid in anhydrous toluene.
-
Acid Chloride Formation: Cool the suspension in an ice bath. Slowly add thionyl chloride via a dropping funnel. After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.
-
Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous methanol to the flask. An exothermic reaction will occur.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride.
-
Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Application in Drug Development: A Case Study of Sorafenib
The 2-chloropyridine-4-carboxylate scaffold, present in this compound, is a key structural motif in various pharmacologically active compounds. A prominent example is Sorafenib (Nexavar®), a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[2][7] Sorafenib's synthesis involves a key intermediate that is structurally analogous to this compound, highlighting the importance of this chemical class in medicinal chemistry.
Sorafenib functions by inhibiting several protein kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[8] Its primary targets include the RAF serine/threonine kinases and the vascular endothelial growth factor receptors (VEGFRs).[2][8]
Inhibition of the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF or RAS, leading to uncontrolled cell division. Sorafenib inhibits the RAF kinases (c-RAF and wild-type B-RAF), thereby blocking the downstream signaling to MEK and ERK and ultimately inhibiting tumor cell proliferation.[2][9]
Caption: Sorafenib inhibits the RAF kinase, blocking the signaling cascade.
Inhibition of the VEGFR Signaling Pathway
Angiogenesis is essential for tumor growth and metastasis, and the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[12][13][14][15] Sorafenib targets and inhibits VEGFR-2 and VEGFR-3, which are expressed on endothelial cells.[8] By blocking VEGFR signaling, Sorafenib prevents the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[16]
Caption: Sorafenib blocks VEGFR, inhibiting angiogenesis.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry and drug discovery. Its well-defined structure and reactivity provide a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The example of Sorafenib demonstrates how the core scaffold of this compound can be elaborated to create potent and specific inhibitors of key signaling pathways implicated in cancer. This technical guide serves as a valuable resource for researchers, providing the necessary data and protocols to effectively utilize this compound in the pursuit of novel therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. 58481-11-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 58481-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cusabio.com [cusabio.com]
- 15. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-chloroisonicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-chloroisonicotinate, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, provides established experimental protocols for its synthesis and key reactions, and outlines a strategic workflow for the biological evaluation of its derivatives.
Core Data: IUPAC Name and Synonyms
This compound is a substituted pyridine derivative with significant potential as a scaffold in the design of novel therapeutic agents. A clear understanding of its nomenclature is fundamental for accurate scientific communication.
| Identifier | Name |
| IUPAC Name | methyl 2-chloropyridine-4-carboxylate[1] |
| Synonym 1 | 2-Chloroisonicotinic acid methyl ester[2] |
| Synonym 2 | Methyl 2-chloro-4-pyridinecarboxylate[3] |
| Synonym 3 | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester[2][3] |
| CAS Number | 58481-11-1 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful synthesis and application of this compound in research and development.
Synthesis of this compound via Esterification of 2-Chloroisonicotinic Acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-Chloroisonicotinic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography on silica gel if necessary.
Suzuki-Miyaura Cross-Coupling Reaction of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key C-C bond-forming reaction in drug discovery.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Diagrams are provided to illustrate a key synthetic transformation and a proposed biological screening workflow.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound are promising scaffolds for the development of kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a generic MAP Kinase signaling pathway, a common target in oncology.[4][5]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of Methyl 2-chloroisonicotinate in Organic Solvents
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Solubility of Methyl 2-chloroisonicotinate
Introduction
This compound (CAS No: 58481-11-1), also known as methyl 2-chloropyridine-4-carboxylate, is a halogenated pyridine derivative. With a molecular weight of 171.58 g/mol , it serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its solubility in different organic solvents is critical for reaction engineering, process design, crystallization, and formulation development. Optimal solvent selection, guided by accurate solubility data, can significantly enhance reaction yields, improve purity, and ensure the efficiency of downstream processing.
This guide addresses the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., mole fraction or mass solubility at various temperatures) for this compound in a range of common organic solvents.
Therefore, this document will focus on providing the standard methodologies and experimental workflows used to determine such data. The protocols and diagrams presented are based on well-established practices in the field of physical chemistry and pharmaceutical sciences and can be directly applied to measure the solubility of this compound.
Quantitative Solubility Data
As of the date of this report, specific, publicly available experimental data on the mole fraction or mass solubility of this compound in a variety of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) at different temperatures is not available in peer-reviewed literature.
For research and development purposes, it is recommended that this data be determined experimentally using the protocols outlined in the following section. A suggested structure for presenting such data is provided below.
Table 1: Example Structure for Mole Fraction Solubility (x₁) of this compound in Various Solvents at Atmospheric Pressure.
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | n-Propanol |
|---|---|---|---|---|---|---|
| 293.15 | Data | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data | Data | Data |
Experimental Protocol: Isothermal Shake-Flask Method
The most common and reliable method for determining thermodynamic solubility is the isothermal shake-flask method. This gravimetric approach measures the equilibrium concentration of a solute in a solvent at a constant temperature.
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: Selected organic solvents (analytical grade or higher)
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic water bath or incubator with temperature control (±0.1 K)
-
Jacketed glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of jacketed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with the solid phase.
-
Solvent Addition: Accurately weigh and add a specific amount of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatic bath set to the desired temperature. Stir the mixtures continuously using a magnetic stirrer. The equilibration time is critical and should be determined by preliminary experiments (typically 24 to 72 hours are sufficient to reach a stable concentration).
-
Sampling: Once equilibrium is reached, stop the stirring and allow the solid to settle for at least 2-4 hours at the constant experimental temperature.
-
Filtration: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately pass it through a syringe filter to remove all undissolved solids.
-
Analysis:
-
Gravimetric Method: Accurately weigh the filtered aliquot into a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the solute's melting point until a constant weight is achieved. The mass of the remaining solid is the mass of the dissolved solute.
-
Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated HPLC or UV-Vis method.
-
-
Calculation: Calculate the mole fraction solubility (x₁) using the masses of the solute and solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroisonicotinate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a chlorine atom on the pyridine ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Understanding the thermal stability and decomposition profile of this compound is of paramount importance for ensuring safe handling, storage, and for optimizing its use in synthetic processes, particularly those requiring elevated temperatures.
This guide will therefore summarize the available information and highlight the current gaps in knowledge, underscoring the need for further experimental investigation in this area.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 32 - 36 °C | [1] |
| Boiling Point | 70 °C @ 0.1 mmHg | [1] |
| Appearance | White to almost white powder to lump | [1] |
Thermal Stability and Decomposition
Currently, there is a notable absence of specific data regarding the decomposition temperature and thermal degradation profile of this compound in publicly accessible literature. Safety Data Sheets (SDS) for this compound generally state that the decomposition temperature is "not available"[2][3]. This indicates that comprehensive thermal stability studies have likely not been published or are not widely disseminated.
In the absence of experimental data, a theoretical assessment suggests that the decomposition of this compound would likely initiate at elevated temperatures, potentially involving the cleavage of the ester group or the carbon-chlorine bond. The pyridine ring itself is generally stable but can be susceptible to degradation under harsh thermal conditions.
Proposed Experimental Protocols for Thermal Analysis
To address the existing knowledge gap, the following experimental protocols are proposed for a thorough investigation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.
Methodology:
-
A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated in a TGA instrument from ambient temperature to a final temperature of 600 °C.
-
A controlled atmosphere of inert gas (e.g., nitrogen or argon) is maintained at a constant flow rate (e.g., 20-50 mL/min).
-
A heating rate of 10 °C/min is applied.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the temperatures of mass loss events.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are heated in a DSC instrument from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C).
-
A controlled atmosphere of inert gas (e.g., nitrogen) is maintained.
-
A heating rate of 10 °C/min is applied.
-
The heat flow to the sample is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify melting transitions and any exothermic decomposition peaks.
Visualizing Experimental Workflow and Potential Decomposition
While specific experimental data is unavailable, the logical workflow for such an investigation and a hypothetical decomposition pathway can be visualized.
Caption: Experimental workflow for thermal analysis.
Caption: Hypothetical decomposition pathways.
Conclusion and Future Outlook
The thermal stability of this compound remains an area that requires significant experimental investigation. The lack of published data on its decomposition temperature and thermal degradation profile presents a challenge for process safety and optimization in its various applications. The experimental protocols outlined in this guide provide a clear roadmap for future research to generate the necessary data. A comprehensive understanding of the thermal behavior of this important chemical intermediate will ultimately contribute to safer handling, more efficient synthetic methodologies, and the development of robust manufacturing processes. It is recommended that researchers working with this compound, particularly at elevated temperatures, conduct appropriate thermal analysis to ensure operational safety.
References
An In-Depth Technical Guide to Methyl 2-chloroisonicotinate for Researchers and Drug Development Professionals
Introduction: Methyl 2-chloroisonicotinate is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique electronic properties and reactive chlorine atom make it an invaluable intermediate for medicinal chemists and researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in the synthesis of bioactive compounds, complete with detailed experimental protocols and pathway visualizations.
Commercial Availability and Physicochemical Properties
This compound is readily available from a multitude of commercial suppliers. It is typically offered in various purities, with ≥98% being common, and can be purchased in quantities ranging from grams to kilograms. Below is a summary of its key properties and a list of notable suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58481-11-1 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 32-36 °C | [3] |
| Boiling Point | 70 °C @ 0.1 mmHg | [3] |
| Purity | ≥98% (GC) is commonly available | |
| Synonyms | Methyl 2-chloro-4-pyridinecarboxylate, 2-Chloroisonicotinic acid methyl ester | [1] |
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Website | Notes |
| BLD Pharm | --INVALID-LINK-- | Offers various quantities.[4] |
| J&K Scientific LLC | --INVALID-LINK-- | Provides the compound with 98% purity.[3] |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | Available in their catalog. |
| Veeprho | --INVALID-LINK-- | Provides the compound as a reference material.[1] |
| Veer-Chemie | --INVALID-LINK-- | Lists it as a pharmaceutical intermediate.[2] |
Applications in Drug Discovery and Agrochemicals
This compound is a versatile precursor for a range of biologically active molecules. Its primary utility lies in its susceptibility to nucleophilic substitution and its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine ring.
Kinase Inhibitors in Oncology
The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, including Rho-associated kinases (ROCK), Protein Kinase B (Akt), PIM-1 kinase, and Aurora kinases.[5][6][7][8] The general strategy involves a cross-coupling reaction to introduce a larger, often aromatic, substituent at the 2-position, followed by further modifications to enhance potency and selectivity. Pyridine-based compounds have been shown to induce G2/M arrest and apoptosis in cancer cells through the upregulation of p53 and JNK signaling pathways.[9]
Anti-Tubercular Agents
The development of new drugs to combat drug-resistant tuberculosis is a critical area of research. Pyridine derivatives have emerged as a promising class of anti-tubercular agents.[10] While the exact mechanisms are varied, some pyridine-based compounds are known to target essential pathways in Mycobacterium tuberculosis, such as mycolic acid biosynthesis.[11] The structural motif of 2,4-disubstituted pyridines has shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli.[12]
Experimental Protocols
The following protocols are representative of the common synthetic transformations involving this compound and are based on established methodologies for similar halopyridines.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl Isonicotinates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of a wide range of kinase inhibitors and other bioactive molecules. A similar procedure has been successfully applied to the coupling of methyl 6-chloro-2-methoxyisonicotinate with phenylboronic acid.[13]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl isonicotinate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Representative Signaling Pathway Targeted by Pyridine-Based Kinase Inhibitors
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.
References
- 1. veeprho.com [veeprho.com]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 58481-11-1|this compound|BLD Pharm [bldpharm.com]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-chloroisonicotinate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroisonicotinate, a halogenated derivative of the pyridine carboxylic acid family, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine ring, makes it a versatile building block in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the history, chemical properties, detailed synthesis protocols, and key applications of this compound.
Introduction
This compound, with the IUPAC name methyl 2-chloropyridine-4-carboxylate, is a significant heterocyclic compound. The strategic placement of the chloro and methyl ester groups on the isonicotinic acid scaffold imparts distinct reactivity, allowing for diverse chemical transformations. This has led to its use in the development of novel therapeutic agents and specialized agricultural chemicals. While the precise historical account of its initial discovery remains elusive in readily available literature, its importance has grown with the advancement of synthetic organic chemistry and the increasing demand for complex molecular structures in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value |
| IUPAC Name | methyl 2-chloropyridine-4-carboxylate |
| Synonyms | Methyl 2-chloro-4-pyridinecarboxylate, 2-Chloroisonicotinic acid methyl ester |
| CAS Number | 58481-11-1 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to light brown solid |
| Melting Point | 32-36 °C |
| Boiling Point | 70 °C at 0.1 mmHg |
| Purity | Typically >98% |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the esterification of 2-chloro-4-pyridinecarboxylic acid. This reaction is typically carried out using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. The use of thionyl chloride is advantageous as it reacts with methanol to form anhydrous HCl in situ, which catalyzes the reaction and also acts as a dehydrating agent, driving the equilibrium towards the product.
Experimental Protocol: Esterification of 2-chloro-4-pyridinecarboxylic acid
This protocol is adapted from established procedures for the esterification of carboxylic acids using thionyl chloride and methanol.
Materials:
-
2-chloro-4-pyridinecarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-chloro-4-pyridinecarboxylic acid in anhydrous methanol.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure.
-
To the residue, add toluene and evaporate under reduced pressure again to remove any remaining traces of thionyl chloride. Repeat this step if necessary.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield a white to light brown solid.
-
Synthesis Workflow
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.
Pharmaceutical Synthesis
This compound is a key precursor in the development of novel pharmaceuticals. Its derivatives have been explored for their potential as:
-
Enzyme inhibitors: The pyridine core can interact with the active sites of various enzymes.
-
Receptor agonists and antagonists: Modification of the core structure allows for the fine-tuning of binding affinity and selectivity to specific biological receptors.
-
Antimicrobial agents: The introduction of specific pharmacophores can lead to compounds with antibacterial or antifungal activity.
Agrochemical Development
In the agrochemical industry, this compound is utilized in the synthesis of:
-
Herbicides: By incorporating moieties that interfere with essential plant biochemical pathways.
-
Fungicides: Through the development of compounds that inhibit fungal growth.
-
Insecticides: As a scaffold for the creation of new pest control agents.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, particularly in the fields of drug discovery and agrochemical research. While its specific origins in the historical record of chemistry are not prominently documented, its utility and importance are undeniable. The straightforward and efficient synthesis from 2-chloro-4-pyridinecarboxylic acid ensures its continued availability for the development of innovative chemical entities. This guide provides the essential technical information for researchers and professionals to effectively utilize this versatile building block in their synthetic endeavors.
The Rising Therapeutic Potential of Isonicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isonicotinate derivatives, built upon the pyridine-4-carboxylic acid scaffold, are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. It summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular mechanisms and experimental workflows. The exceptional potency and diverse mechanisms of action of these derivatives underscore their promise as lead compounds in drug discovery and development.
Anti-inflammatory Activity
Isonicotinate derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2).
Quantitative Data: Anti-inflammatory and ROS Inhibitory Activities
A series of novel isonicotinoyl-containing compounds have been synthesized and evaluated for their in vitro anti-inflammatory activity, demonstrating potent inhibition of ROS production in human blood cells. The half-maximal inhibitory concentration (IC50) values for these compounds are presented below, with ibuprofen serving as a standard reference drug.
| Compound | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) | Reference |
| 5 | 95.9 | 1.42 ± 0.1 | [1][2][3] |
| 6 | 67.3 | 8.6 ± 0.5 | [1] |
| 8a | 66.6 | 19.6 ± 3.4 | [1] |
| 8b | 85.4 | 3.7 ± 1.7 | [1] |
| Ibuprofen | 73.2 | 11.2 ± 1.9 | [1][2][3] |
Notably, compound 5 exhibited an exceptional IC50 value, approximately eight times more potent than ibuprofen.[1][2][3] This highlights the potential for developing highly effective anti-inflammatory drugs based on the isonicotinate scaffold.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of these isonicotinate derivatives are believed to be mediated, at least in part, through the inhibition of the COX-2 enzyme.[1][4] Molecular docking studies have been performed to elucidate the binding interactions of these compounds within the active site of COX-2.
Caption: Inhibition of the COX-2 pathway by isonicotinate derivatives.
Experimental Protocol: In Vitro ROS Inhibition Assay
The following protocol outlines the methodology used to assess the inhibitory effect of isonicotinate derivatives on ROS production.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminol
-
Human whole blood
-
Test compounds (isonicotinate derivatives)
-
Zymosan (stimulant)
-
Luminometer
Procedure:
-
Dilute whole blood with HBSS.
-
Add luminol to the diluted blood.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding zymosan.
-
Measure the chemiluminescence over time using a luminometer.
-
Calculate the percent inhibition of ROS production relative to a control (stimulated cells without the test compound).
Caption: Workflow for the in vitro ROS inhibition assay.
Anticancer Activity
Recent studies have highlighted the potential of isonicotinate derivatives as anticancer agents, particularly against breast, colon, and liver cancer cell lines.[5]
Quantitative Data: Antiproliferative Activity
A library of 1,2,3-triazole-isonicotinate derivatives was synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 10 | Hep-G2 (Liver) | Moderate Cytotoxicity | [5] |
| 13 | Hep-G2 (Liver) | Moderate Cytotoxicity | [5] |
| 8-13 | HCT-116 (Colon) | Significant Cytotoxicity | [5] |
| 8-13 | MCF-7 (Breast) | Significant Cytotoxicity | [5] |
| Doxorubicin | MCF-7 (Breast) | Not specified |
All newly synthesized triazole-isonicotinate compounds demonstrated significantly greater cytotoxicity against colon and breast cancer cells compared to the reference drug.[5]
Mechanism of Action: EGFR Kinase Inhibition and Apoptosis Induction
Compound 13 emerged as a particularly promising candidate, demonstrating a strong ability to induce apoptosis and cause cell cycle arrest in MCF-7 breast cancer cells.[5] Its mechanism of action is linked to the significant inhibitory activity against the epidermal growth factor receptor (EGFR).[5]
Caption: EGFR inhibition and apoptosis induction by Compound 13.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium
-
Test compounds (isonicotinate derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
Isonicotinic acid and its derivatives have a long-standing history in the fight against microbial infections, most notably with the anti-tuberculosis drug isoniazid.[6]
Quantitative Data: Antimycobacterial and Antibacterial Activity
A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for their in vitro antimycobacterial and antimicrobial activities.
| Compound | Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | Mycobacterium tuberculosis | More active than Isoniazid | [7] |
| Dichloro substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |
| Hydroxyl substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |
| Tri-iodo substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |
| Isoniazid | Mycobacterium tuberculosis | Standard | [7] |
Additionally, various isonicotinoylamino acid and dipeptide derivatives have shown specific antimicrobial activities against different microorganisms.[8]
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Isoniazid, a prodrug derivative of isonicotinic acid, is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to cell death.[6]
Caption: Mechanism of action of Isoniazid.
Experimental Protocol: Microplate AlamarBlue™ Assay (MABA) for Antimycobacterial Activity
The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
AlamarBlue™ reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add AlamarBlue™ reagent to each well and incubate for another 24 hours.
-
Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Other Potential Biological Activities
Beyond the well-documented anti-inflammatory, anticancer, and antimicrobial effects, isonicotinate derivatives have shown promise in other therapeutic areas, including:
-
Anticonvulsant and Antiparkinsonian Activities: Certain 2,6-disubstituted isonicotinic acid hydrazides have exhibited good anticonvulsant and antiparkinsonian activities.[9]
-
Enzyme Inhibition: Isonicotinic acid derivatives have been patented for their inhibitory activities against various enzymes, including myeloperoxidase, urease, acetylcholinesterase, Bcr-Abl tyrosine kinase, and histone demethylase.[4]
Conclusion and Future Directions
The isonicotinate scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The potent anti-inflammatory, anticancer, and antimicrobial properties highlighted in this guide, coupled with their diverse mechanisms of action, make them highly attractive candidates for further drug development. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of isonicotinate derivatives holds significant promise for the discovery of novel and effective treatments for a wide array of diseases.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-chloroisonicotinate from 2-chloro-4-pyridinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 2-chloroisonicotinate from 2-chloro-4-pyridinecarboxylic acid. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis from 2-chloro-4-pyridinecarboxylic acid is typically achieved through esterification. This document outlines a reliable and efficient protocol for this conversion, focusing on the use of thionyl chloride and methanol, a method known for its high yield and compatibility with the heterocyclic nature of the substrate.
Reaction Principle
The synthesis of this compound from 2-chloro-4-pyridinecarboxylic acid can be effectively carried out via an acid-catalyzed esterification, often referred to as the Fischer-Speier esterification.[1][2][3][4] In this protocol, thionyl chloride (SOCl₂) is utilized not to form an acyl chloride intermediate, but to react with methanol to generate anhydrous hydrogen chloride (HCl) in situ.[5][6][7] This anhydrous HCl then acts as the catalyst for the esterification reaction between the carboxylic acid and methanol.[5][7] The use of excess methanol as the solvent helps to drive the reaction equilibrium towards the formation of the desired ester product, in accordance with Le Châtelier's principle.[1]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2-chloro-4-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
pH paper or pH meter
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-pyridinecarboxylic acid.
-
Place the flask in an ice bath to cool.
-
Add anhydrous methanol to the flask to suspend the carboxylic acid.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride dropwise to the cooled and stirred suspension of the carboxylic acid in methanol using a dropping funnel.
-
Caution: The addition is exothermic. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction:
-
After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture in vacuo using a rotary evaporator to remove excess methanol and thionyl chloride.
-
The crude residue is then carefully neutralized. To do this, slowly add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by flash column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-chloro-4-pyridinecarboxylic acid | 1.0 eq |
| Thionyl chloride | 1.2 - 1.5 eq |
| Methanol | Sufficient volume to act as solvent |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2 - 4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Typical Yield | 90-98% |
| Appearance | White to light brown solid |
| Melting Point | 32-36 °C |
Visualizations
Reaction Scheme
Caption: Chemical transformation of 2-chloro-4-pyridinecarboxylic acid to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 2-chloroisonicotinate as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-arylisonicotinate derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For the purposes of these notes, we focus on the coupling of this compound (an electron-deficient heteroaryl chloride) with various aryl and heteroaryl boronic acids. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound is depicted below:
Caption: General Suzuki coupling of this compound.
Comparative Data for Suzuki Coupling Reactions
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a variety of boronic acids, providing a basis for comparison and optimization.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME | 85 | 18 | 78 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 90 | 24 | 65 |
Detailed Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions of this compound.
Protocol 1: Suzuki Coupling with Phenylboronic Acid
This protocol describes the synthesis of Methyl 2-phenylisonicotinate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable reaction concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-phenylisonicotinate.
Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add degassed toluene and water (5:1 v/v) to the flask.
-
Heat the mixture to 110 °C and stir vigorously for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.
-
The residue is then purified by silica gel chromatography to afford the desired product, Methyl 2-(4-methoxyphenyl)isonicotinate.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow and the decision-making process for optimizing a Suzuki coupling reaction with this compound.
Caption: A standard experimental workflow for Suzuki coupling.
Caption: A logic diagram for troubleshooting and optimization.
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, offering a versatile and efficient method for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of Methyl 2-chloroisonicotinate, an electron-deficient heterocyclic halide.
The amination of 2-chloropyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired 2-aminoisonicotinate derivatives can be achieved.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Section
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Amine (e.g., Aniline, Morpholine, etc.) | Commercial Source | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | >98% |
| Xantphos | Commercial Source | >98% |
| Sodium tert-butoxide (NaOtBu) | Commercial Source | >98% |
| Anhydrous Toluene | Commercial Source | Anhydrous |
| Diethyl Ether | Commercial Source | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous Magnesium Sulfate | Commercial Source | >98% |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocol
Note: This is a general protocol and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and the corresponding amine (1.2 mmol, 1.2 equiv).
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminoisonicotinate derivative.
-
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Results and Data Presentation
The Buchwald-Hartwig amination of this compound can be successfully applied to a variety of primary and secondary amines. The yields are generally good to excellent, depending on the nucleophilicity and steric hindrance of the amine. Below is a table summarizing typical yields for the amination of similar 2-halopyridine substrates, which can serve as a guideline for expected outcomes with this compound.
Table 1: Representative Yields for the Buchwald-Hartwig Amination of 2-Halopyridine Derivatives
| Entry | Amine | 2-Halopyridine Substrate | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | High |
| 2 | Morpholine | 3-Bromo-2-aminopyridine | RuPhos-precatalyst | LiHMDS | THF | 65 | 83 |
| 3 | Cyclohexane-1,2-diamine | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[1] |
| 4 | N-methyl(phenyl)methanamine | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 90.7[1] |
| 5 | m-anisidine | 2,6-dichloro-N,N-diisopropylisonicotinamide | Pd(OAc)₂ / (±)-BINAP | K₂CO₃ | - | - | - |
Note: The yields presented are for analogous 2-halopyridine substrates and are intended to be representative. Actual yields for this compound may vary and require optimization.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
The C-Cl bond is less reactive than C-Br or C-I bonds; consider a more active catalyst system (e.g., using a more electron-rich and bulky ligand like RuPhos or BrettPhos).
-
Increase the reaction temperature or prolong the reaction time.
-
Check the purity of the base; impurities can hinder the reaction.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
This side reaction, where the chloro group is replaced by hydrogen, can compete with the desired amination.
-
Using a slight excess of the amine (1.2-1.5 equivalents) can favor the amination pathway.
-
The choice of ligand is critical; bulky, electron-rich ligands that accelerate reductive elimination can minimize hydrodehalogenation.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-aminoisonicotinate derivatives from this compound. Careful selection of the catalyst system, base, and reaction conditions is crucial for achieving high yields, especially when dealing with the less reactive chloro-substituted pyridine ring. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of N-substituted methyl 2-aminoisonicotinates, which are valuable building blocks in medicinal chemistry and materials science.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a chlorine atom at the 2-position of the pyridine ring, activated by the electron-withdrawing ester group at the 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functionalities, making it a valuable scaffold for the synthesis of novel therapeutic agents and other biologically active molecules.
These application notes provide detailed protocols for the SNAr reactions of this compound with common nucleophiles, including amines, alcohols, and thiols. The provided methodologies are based on established procedures for similar 2-chloropyridine systems and are intended to serve as a comprehensive guide for researchers in the field.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic aromatic substitution.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-substituted isonicotinate derivatives, which are prevalent in many pharmaceutical compounds. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of Methyl 2-(morpholino)isonicotinate
Caption: Experimental workflow for amine substitution.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and DMF.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-(morpholino)isonicotinate.
Data Presentation:
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 8 | 75-85 |
| 2 | Morpholine | K₂CO₃ | DMF | 90 | 6 | 80-90 |
| 3 | Piperidine | Et₃N | EtOH | Reflux | 12 | 70-80 |
| 4 | Benzylamine | NaH | THF | 60 | 5 | 85-95 |
Reactions with Alcohol Nucleophiles
The substitution of the chloro group with an alkoxy group is achieved by reacting this compound with an alcohol in the presence of a strong base, such as sodium hydride or sodium methoxide. This reaction provides access to 2-alkoxyisonicotinate derivatives.
Experimental Protocol: Synthesis of Methyl 2-methoxyisonicotinate
Caption: Experimental workflow for alcohol substitution.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-18 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield Methyl 2-methoxyisonicotinate.
Data Presentation:
| Entry | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaOMe | MeOH | Reflux | 12 | 80-90 |
| 2 | Ethanol | NaOEt | EtOH | Reflux | 12 | 75-85 |
| 3 | Phenol | K₂CO₃ | DMF | 120 | 24 | 60-70 |
| 4 | Benzyl alcohol | NaH | THF | 65 | 8 | 70-80 |
Reactions with Thiol Nucleophiles
The synthesis of 2-thioether substituted isonicotinates can be accomplished through the reaction of this compound with thiols in the presence of a base. These sulfur-containing compounds are valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of Methyl 2-(phenylthio)isonicotinate
Caption: Experimental workflow for thiol substitution.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Combine this compound, thiophenol, and potassium carbonate in DMF in a round-bottom flask.
-
Heat the mixture to 60-80 °C and stir for 2-6 hours under an inert atmosphere.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain Methyl 2-(phenylthio)isonicotinate.
Data Presentation:
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 70 | 4 | 85-95 |
| 2 | Benzyl mercaptan | NaH | THF | 60 | 3 | 90-98 |
| 3 | Ethanethiol | NaOEt | EtOH | Reflux | 8 | 70-80 |
| 4 | 4-Methylthiophenol | Cs₂CO₃ | Dioxane | 100 | 6 | 80-90 |
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile tool for the synthesis of a diverse array of substituted pyridine derivatives. The protocols outlined in these application notes offer robust starting points for the preparation of 2-amino, 2-alkoxy, and 2-thioether isonicotinates. These methods are highly valuable for researchers and professionals in the field of drug discovery and development, enabling the efficient generation of novel molecular entities for biological evaluation. Further optimization of the reaction conditions may be necessary depending on the specific nucleophile and desired product.
Application Notes and Protocols for the Use of Methyl 2-chloroisonicotinate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroisonicotinate is a versatile heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry. Its pyridine core, substituted with a reactive chlorine atom at the 2-position and an ester group at the 4-position, allows for diverse functionalization through various modern cross-coupling reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of complex molecules, including potent kinase inhibitors and potential anti-tuberculosis agents.
These application notes provide an overview of the key synthetic transformations involving this compound and detailed protocols for its use in the synthesis of pharmaceutical intermediates. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in contemporary drug discovery and development.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of substituted pyridine derivatives that are core scaffolds in many biologically active compounds. The primary applications include:
-
Pim-1 Kinase Inhibitors: The pyridine scaffold is a common feature in numerous inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The functionalization of this compound allows for the introduction of various substituents that can interact with the ATP-binding pocket of the kinase.
-
Anti-Tuberculosis Agents: Derivatives of isonicotinic acid, such as isoniazid, are established anti-tuberculosis drugs. This compound can be used to synthesize novel isonicotinic acid derivatives with potential activity against Mycobacterium tuberculosis, primarily by targeting mycolic acid synthesis.
Core Synthetic Methodologies
The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-aminopyridine derivatives that are prevalent in many pharmaceutical agents.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Pim-1 Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-(1H-pyrazol-3-yl)isonicotinate, a key intermediate for a class of Pim-1 kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
1H-pyrazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 1H-pyrazole-3-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 171.58 | 1.0 | 1.0 | - |
| 1H-pyrazole-3-boronic acid | 111.90 | 1.2 | 1.2 | - |
| Methyl 2-(1H-pyrazol-3-yl)isonicotinate | 217.20 | - | - | 75-85 (Typical) |
Protocol 2: Synthesis of a Pharmaceutical Intermediate via Sonogashira Coupling
Objective: To synthesize Methyl 2-(phenylethynyl)isonicotinate, an intermediate for various biologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.).
-
Add triethylamine (2.0 equiv.) to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Stir the reaction at room temperature for 6-12 hours, or until completion as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 171.58 | 1.0 | 1.0 | - |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | - |
| Methyl 2-(phenylethynyl)isonicotinate | 237.26 | - | - | 80-90 (Typical) |
Protocol 3: Synthesis of a Precursor for Anti-Tuberculosis Agents via Buchwald-Hartwig Amination
Objective: To synthesize Methyl 2-aminoisonicotinate, a precursor for novel isonicotinic acid-based anti-tuberculosis drug candidates.
Reaction Scheme:
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia equivalent
-
Toluene or 1,4-dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Add this compound (1.0 equiv.) and the ammonia equivalent (e.g., LiHMDS, 1.2 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 171.58 | 1.0 | 1.0 | - |
| LiHMDS | 167.33 | 1.2 | 1.2 | - |
| Methyl 2-aminoisonicotinate | 152.15 | - | - | 65-75 (Typical) |
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and inhibit apoptosis.[1][] Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p27, and the transcription factor MYC.[]
Caption: Overview of the Pim-1 kinase signaling pathway.
General Workflow for Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates from this compound typically follows a standardized workflow, from initial reaction setup to final product characterization.
Caption: General experimental workflow for cross-coupling reactions.
Logical Relationship of Cross-Coupling Reactions
The three main cross-coupling reactions provide distinct pathways to a variety of important structural motifs from a single starting material.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its reactivity in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse range of substituted pyridine scaffolds. These scaffolds are central to the development of novel therapeutics, including Pim-1 kinase inhibitors for oncology and new agents to combat tuberculosis. The protocols and data presented herein serve as a guide for researchers in the strategic design and execution of synthetic routes utilizing this important intermediate.
References
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 2-Chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing methyl 2-chloroisonicotinate as a key building block. The methodologies outlined are essential for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a versatile heterocyclic compound featuring a reactive C-Cl bond at the 2-position of the pyridine ring, making it an ideal substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates oxidative addition to palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, providing access to a diverse array of complex molecules. This document details protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck couplings.
Cross-Coupling Reaction Data
The following tables summarize typical reaction conditions and reported yields for various cross-coupling reactions involving this compound and related 2-halopyridine derivatives.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridine Esters with Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90-100 | 8-12 | High |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu | 1,4-Dioxane | 100 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 10 | 78 |
Table 3: Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 16 | 92 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a typical cross-coupling experiment.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between this compound and an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and anhydrous potassium carbonate.
-
Add a degassed 4:1 mixture of toluene and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the formation of a C-N bond between this compound and an amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines the coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or a mixture of DMF and Et₃N
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add a degassed solvent such as triethylamine or a 2:1 mixture of DMF and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 4-24 hours.
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
References
Application Notes and Protocols for the Derivatization of Methyl 2-chloroisonicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position of the pyridine ring, coupled with the electron-withdrawing effect of the methyl ester at the 4-position, renders the molecule susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This reactivity profile allows for the facile introduction of diverse chemical moieties, enabling the generation of large compound libraries for drug discovery programs. The resulting isonicotinate derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
This document provides detailed application notes and experimental protocols for three key derivatization reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) with phenols. These reactions are foundational for the synthesis of 2-aryl, 2-amino, and 2-aryloxy-isonicotinic acid derivatives, respectively.
Key Derivatization Strategies
The derivatization of this compound primarily revolves around the displacement of the C2-chloride. The three main strategies explored in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, introducing a wide range of amino functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): For the formation of a carbon-oxygen bond, typically with substituted phenols.
I. Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-arylisonicotinates
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. These 2-arylpyridine motifs are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane (DME))
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) under a stream of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 80 | 10 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
II. Buchwald-Hartwig Amination for the Synthesis of Methyl 2-aminoisonicotinates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides. For this compound, this methodology provides access to a diverse range of 2-amino derivatives.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.03 mmol) and the phosphine ligand (0.02-0.06 mmol) to a dry Schlenk tube.
-
Add the solvent (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 90 | 24 | 87 |
| 3 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Toluene | 110 | 16 | 85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 20 | 79 |
III. Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Methyl 2-aryloxyisonicotinates
Nucleophilic aromatic substitution provides a direct method for the formation of aryl ethers by reacting an activated aryl halide with an alcohol or phenol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the ester group in this compound facilitates this reaction with various phenols.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Phenol (e.g., Phenol, 4-Methoxyphenol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
Procedure:
-
To a round-bottom flask, add the phenol (1.2 mmol) and the solvent (5 mL).
-
Add the base (1.5 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in the same solvent (2 mL).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Nucleophilic Aromatic Substitution
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 8 | 94 |
| 2 | 4-Methoxyphenol | NaH | THF | 60 | 6 | 96 |
| 3 | 4-Chlorophenol | K₂CO₃ | MeCN | 80 | 12 | 89 |
| 4 | 2-Naphthol | Cs₂CO₃ | DMF | 100 | 10 | 91 |
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on anticancer applications. The introduced aryl, amino, and aryloxy moieties can interact with various biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
For instance, certain 2-anilino-isonicotinate derivatives have been shown to exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. Inhibition of these kinases can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide efficient and modular routes to introduce chemical diversity. The protocols and data presented herein serve as a guide for researchers to facilitate the exploration of this chemical space in the pursuit of novel therapeutic agents. Further investigation into the biological activities of these derivatives is warranted to fully elucidate their therapeutic potential.
Application Notes and Protocols: Ester Hydrolysis of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroisonicotinate is a valuable starting material in the synthesis of a variety of heterocyclic compounds. The hydrolysis of its ester functional group to the corresponding carboxylic acid, 2-chloroisonicotinic acid, is a critical step in the synthetic pathway for numerous active pharmaceutical ingredients (APIs) and agrochemicals. 2-Chloroisonicotinic acid and its derivatives are key intermediates in the production of analgesics, anti-inflammatory drugs, antimicrobials, and herbicides. This document provides detailed protocols and application notes for the efficient hydrolysis of this compound.
Chemical Reaction
The hydrolysis of this compound to 2-chloroisonicotinic acid is typically carried out via saponification, an ester hydrolysis reaction mediated by a base, most commonly sodium hydroxide or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution.
Caption: General workflow for the saponification of this compound.
Quantitative Data Summary
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-chloronicotinate | Sodium Hydroxide | Water | 80-85 | 2 | 98.4 |
Experimental Protocols
The following protocols are based on established procedures for the alkaline hydrolysis of related methyl esters. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Aqueous Sodium Hydroxide Hydrolysis
This protocol is adapted from the high-yielding procedure for the hydrolysis of Methyl 2-chloronicotinate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 30% solution
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water with stirring.
-
Addition of Ester: To the sodium hydroxide solution, add 17.1 g (0.1 mol) of this compound.
-
Heating: Heat the reaction mixture to 80-85 °C and maintain this temperature with stirring for 2 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1-2 by the dropwise addition of 30% hydrochloric acid. This will precipitate the 2-chloroisonicotinic acid.
-
Crystallization and Isolation: Stir the acidified mixture for 2 hours to allow for complete crystallization of the product.
-
Filtration and Drying: Collect the white precipitate by suction filtration, wash it with cold water, and dry it to obtain 2-chloroisonicotinic acid. A yield comparable to that of 2-chloronicotinic acid (98.4%) is anticipated.
Protocol 2: Hydrolysis in a Mixed Solvent System
For substrates that may have limited solubility in purely aqueous solutions, a mixed solvent system can be employed.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Rotary evaporator
-
Standard extraction glassware
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable amount of methanol or THF in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of NaOH or KOH (typically 1.5 to 3 equivalents) to the ester solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Solvent Removal: If the reaction was heated, allow it to cool to room temperature. Remove the organic solvent (methanol or THF) using a rotary evaporator.
-
Workup: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with 1 M HCl to a pH of 1-2. Extract the precipitated 2-chloroisonicotinic acid with several portions of a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Logical Workflow Diagram
Caption: Step-by-step experimental workflow for the hydrolysis of this compound.
Applications in Research and Drug Development
2-Chloroisonicotinic acid, the product of this hydrolysis, is a versatile intermediate. Its applications are widespread in the synthesis of:
-
Pharmaceuticals: It serves as a building block for various therapeutic agents, including those with analgesic, anti-inflammatory, and antimicrobial properties.
-
Agrochemicals: It is a key component in the manufacturing of herbicides and pesticides.
The ability to efficiently and cleanly hydrolyze this compound is therefore of significant importance for researchers in medicinal chemistry and process development, enabling the synthesis of novel compounds with potential biological activity.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 2-Chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 2-chloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Carbonylation reactions, including quantitative data and reaction workflows.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] this compound, a readily available substituted pyridine, serves as a valuable electrophilic partner in these transformations. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C-Cl bond at the 2-position towards oxidative addition to a palladium(0) center. This reactivity allows for the introduction of a wide array of substituents, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
This document outlines optimized protocols for several key palladium-catalyzed reactions involving this compound, providing researchers with a practical guide to employing this versatile substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. A one-pot, two-step borylation/Suzuki-Miyaura cross-coupling of this compound has been reported, offering an efficient route to 2-aryl isonicotinates.
Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling[1]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Hexanes
-
Aryl halide (e.g., 4-iodoanisole)
-
Pd(dppf)Cl₂
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
Borylation Step: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), bis(pinacolato)diboron (2.0 equiv), [Ir(COD)OMe]₂ (5 mol%), and dtbpy (10 mol%).
-
Add dry, degassed hexanes to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir until the borylation is complete (monitor by GC-MS or TLC).
-
Suzuki-Miyaura Coupling Step (in the same pot): After cooling the reaction mixture to room temperature, add the aryl halide (3.0 equiv), Pd(dppf)Cl₂ (10 mol%), and K₃PO₄ (4.0 equiv).
-
Add degassed DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the cross-coupling is complete (monitor by GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Methyl 2-(4-methoxyphenyl)isonicotinate | 55:45 (product:starting material ratio by GC/MS) | [1] |
Note: The reported yield is based on in-situ GC/MS analysis and indicates incomplete conversion.
Logical Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling:
Caption: One-pot iridium-catalyzed borylation followed by palladium-catalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
General Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate, amine, and base.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
No specific quantitative data for the Buchwald-Hartwig amination of this compound was found in the initial search. The following table is a representative example based on general knowledge of similar reactions.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Data not available |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90 | Data not available |
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.
General Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the copper(I) salt (1-3 mol%).
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
Specific quantitative data for the Sonogashira coupling of this compound was not available in the performed searches. The table below is illustrative.
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | Data not available |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 70 | Data not available |
Sonogashira Coupling Catalytic Cycles:
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, often using carbon monoxide. This reaction can be used to synthesize esters, amides, and other carbonyl compounds from organic halides. A specific example involves the carbonylation of a fluorinated derivative of this compound.
Experimental Protocol: Carbonylation of Methyl 2-chloro-3-fluoroisonicotinate[2]
Materials:
-
Methyl 2-chloro-3-fluoroisonicotinate
-
Dichloro[2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]palladium(II) [(rac-BINAP)PdCl₂]
-
Triethylamine (Et₃N)
-
Anhydrous methanol
-
Carbon monoxide (CO) gas
-
J-Young Schlenk tube
Procedure:
-
To a 250 mL J-Young Schlenk tube, add a solution of methyl 2-chloro-3-fluoroisonicotinate (1.0 equiv) in anhydrous methanol (0.2 M).
-
Add (rac-BINAP)PdCl₂ (0.01 equiv) and triethylamine (2.0 equiv) to the solution.
-
Bubble carbon monoxide gas through the solution for 10 minutes at ambient temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Methyl 2-chloro-3-fluoroisonicotinate | Dimethyl 3-fluoropyridine-2,4-dicarboxylate | 77 (over two steps) | [2] |
Carbonylation Reaction Workflow:
References
Application in the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug development, forming the core structure of a vast majority of pharmaceuticals. Their diverse structures, incorporating heteroatoms such as nitrogen, oxygen, and sulfur, allow for a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of three distinct classes of novel heterocyclic compounds with significant potential in anticancer research. The methodologies highlighted include the modification of natural products, copper-catalyzed "click chemistry," and green, metal-free synthesis.
Application Note 1: Synthesis of Nitrogen-Containing Ursolic Acid Analogs as Potent Antitumor Agents
Ursolic acid (UA), a natural pentacyclic triterpenoid, exhibits various pharmacological effects, but its therapeutic application is often limited by poor solubility. The introduction of nitrogen-containing heterocyclic moieties, such as piperazine, can significantly enhance the antiproliferative activity of UA derivatives against various cancer cell lines. The following protocols are based on the successful synthesis of UA analogs that demonstrate potent cytotoxicity towards Hela (cervical cancer) and MKN45 (gastric cancer) cell lines.[1][2] One of the most potent compounds synthesized, 14a , incorporates a 4-fluorobenzyl piperazine moiety at the C-28 position and an acetyl group at the C-3 position, showing IC₅₀ values in the low micromolar range.[1]
Data Presentation: Antiproliferative Activity
The cytotoxic activities of key synthesized ursolic acid analogs were evaluated using an MTT assay. The IC₅₀ values represent the concentration required to inhibit 50% of cancer cell growth.
| Compound | Moiety Introduced | Hela IC₅₀ (µM) | MKN45 IC₅₀ (µM) |
| Ursolic Acid (UA) | - | > 40 | > 40 |
| Cisplatin | - | 12.4 | 8.7 |
| 12a | Acetyl, Piperazine | 7.6 | 8.8 |
| 14a | Acetyl, 4-Fluorobenzylpiperazine | 2.1 | 2.6 |
| 18 | Acetyl, 4-Methylpiperazine-1-carbodithioate | 6.5 | 8.1 |
| Data sourced from Xu et al., 2019.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 3-O-acetyl-ursolic acid (Intermediate)
-
Dissolve Ursolic Acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and pyridine (10:1 v/v).
-
Add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent in vacuo.
-
Disperse the resulting solid in water and acidify to pH 3-4 with 1M HCl.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the crude product.
-
Purify the product by column chromatography (silica gel, petroleum ether:ethyl acetate gradient) to yield 3-O-acetyl-ursolic acid.
Protocol 2: Synthesis of Final Compound 14a
-
Dissolve 3-O-acetyl-ursolic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1-(4-fluorobenzyl)piperazine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After reaction completion, wash the mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final compound 14a .
Mandatory Visualization
References
Application Notes: Methyl 2-chloroisonicotinate as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of methyl 2-chloroisonicotinate as a versatile precursor for the synthesis of valuable agrochemicals. The focus is on the fungicide boscalid and the herbicide aminopyralid, highlighting the synthetic pathways and their respective mechanisms of action.
Synthesis of Agrochemicals from this compound
This compound is a key building block in the synthesis of various agrochemicals due to the reactivity of its chloro- and ester functionalities. A primary application is its conversion to 2-chloronicotinic acid, a crucial intermediate for the production of the fungicide boscalid.
Synthesis of Boscalid
Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its synthesis from this compound involves a three-step process:
-
Hydrolysis of this compound to 2-chloronicotinic acid.
-
Chlorination of 2-chloronicotinic acid to 2-chloronicotinoyl chloride.
-
Amidation of 2-chloronicotinoyl chloride with 2-amino-4'-chlorobiphenyl to yield boscalid.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid
-
Materials: this compound, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl, 30%).
-
Procedure:
-
In a suitable reaction vessel, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water.
-
To the stirred solution, add 17.16 g (0.1 mol) of this compound.
-
Heat the mixture to 80-85°C and maintain stirring for 2 hours. Monitor the reaction progress by HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 1-2 with 30% hydrochloric acid to precipitate the product.
-
Stir the mixture for 2 hours to complete crystallization.
-
Filter the precipitate, wash with water, and dry to obtain 2-chloronicotinic acid as a white powder.
-
Protocol 2: Synthesis of 2-Chloronicotinoyl Chloride
-
Materials: 2-Chloronicotinic acid, 1,2-dichloroethane, Thionyl chloride (SOCl₂).
-
Procedure:
-
To a reaction flask, add 10.24 g (0.065 mol) of 2-chloronicotinic acid and 20 mL of 1,2-dichloroethane.
-
Add 9.5 mL of thionyl chloride to the mixture.
-
Reflux the reaction mixture for 1 hour.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain 2-chloronicotinoyl chloride as an orange-colored oil, which solidifies upon standing at room temperature.[1]
-
Protocol 3: Synthesis of Boscalid
-
Materials: 2-Chloronicotinoyl chloride, 2-amino-4'-chlorobiphenyl, Toluene, Triethylamine.
-
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl in toluene in a reaction vessel.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of 2-chloronicotinoyl chloride in toluene to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the condensation reaction can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is typically washed with water and dilute acid to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then recrystallized from a suitable solvent system (e.g., alcohol/water) to yield pure boscalid.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Reference |
| 1 | 2-Chloronicotinic Acid | This compound | NaOH, HCl | Water | 80-85°C, 2h | 98.4% | - | CN103193705A |
| 2 | 2-Chloronicotinoyl Chloride | 2-Chloronicotinic Acid | Thionyl chloride | 1,2-dichloroethane | Reflux, 1h | Quantitative | - | [1] |
| 3 | Boscalid | 2-Chloronicotinoyl Chloride | 2-amino-4'-chlorobiphenyl, Triethylamine | Toluene | Room Temp. | 91.1% | - | [2] |
Logical Workflow for Boscalid Synthesis
Caption: Synthetic pathway of Boscalid from this compound.
Mechanism of Action of Derived Agrochemicals
Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI)
Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][3][4][5][6] This inhibition disrupts the fungal respiratory process, leading to a halt in ATP production and the accumulation of succinate.[3][4][5][6] The lack of energy and essential metabolic intermediates ultimately results in the cessation of fungal growth and spore germination.[2][5]
Signaling Pathway of Boscalid's Action
Caption: Mechanism of action of Boscalid as an SDH inhibitor.
Aminopyralid: A Synthetic Auxin Herbicide
Aminopyralid is a selective herbicide used for the control of broadleaf weeds.[7] It belongs to the picolinic acid family of herbicides and functions as a synthetic auxin.[7] Aminopyralid mimics the action of natural plant growth hormones, specifically auxin (indole-3-acetic acid), leading to uncontrolled and disorganized cell growth in susceptible plants. This disruption of normal growth processes ultimately results in the death of the weed.
Signaling Pathway of Aminopyralid's Action
Caption: Mechanism of action of Aminopyralid as a synthetic auxin.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101575712A - Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. Aminopyralid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-chloroisonicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyridine derivatives like this compound, polar solvents are often required. Conduct small-scale solubility tests with various solvents to identify the optimal one. |
| Excessive Solvent Usage | Using too much solvent is a common reason for poor crystallization yields. If crystallization does not occur upon cooling, try to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Premature Crystallization | If the compound crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure the solution cools slowly. Allowing the flask to cool to room temperature before placing it in an ice bath can promote the formation of purer crystals. |
| Incomplete Dissolution | If the crude material is not fully dissolved in the hot solvent, the yield of purified product will be reduced. Ensure you are using a sufficient amount of hot solvent to completely dissolve the solid. If some solid remains, it may be an insoluble impurity that should be removed by hot gravity filtration. |
Issue 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | A high concentration of impurities can lower the melting point of the mixture and prevent crystallization, resulting in an oil. Consider a preliminary purification step, such as a simple column chromatography, before recrystallization. |
| Incompatible Solvent | The chosen solvent may be too good of a solvent for the compound, even at low temperatures, or it may be a solvent in which the compound has a tendency to "oil out". Try a different solvent or a solvent mixture. For instance, dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes turbid, then heat to clarify and cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals. Allow the solution to cool gradually to room temperature before further cooling in an ice bath. |
Issue 3: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Degradation Products | Pyridine derivatives can sometimes discolor due to the presence of minor impurities or degradation products. Purification by distillation or treatment with activated carbon before recrystallization can help remove colored impurities. |
| Oxidation | Some impurities may be susceptible to oxidation, leading to colored byproducts. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can help prevent discoloration. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities in pyridine derivatives can include unreacted starting materials, isomers (e.g., other chlorinated methyl nicotinate isomers), and byproducts from side reactions. Hydrolysis of the ester group to form 2-chloroisonicotinic acid is also a potential impurity, especially if the crude product has been exposed to moisture.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given that this compound is a polar molecule, polar solvents are a good starting point. Common solvent systems for recrystallization of similar compounds include ethanol, methanol/water mixtures, and ethyl acetate/hexane mixtures. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purity of fractions. A suitable mobile phase for TLC of this compound could be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol. The spots can be visualized under UV light (254 nm).
Q4: My purified this compound is a low-melting solid or an oil at room temperature. Is this normal?
A4: Pure this compound is a white to light brown solid with a reported melting point in the range of 32-36 °C. If your product is an oil or melts at a lower temperature, it likely still contains impurities. Further purification may be necessary.
Q5: How should I store purified this compound?
A5: To prevent degradation, it is recommended to store purified this compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place, and potentially under an inert atmosphere, is advisable for long-term stability.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 58481-11-1 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to light brown solid |
| Melting Point | 32-36 °C |
| Boiling Point | 70 °C at 0.1 mmHg |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for polar compounds. |
| Methanol/Water | Polar | The ratio can be adjusted to optimize solubility. |
| Ethyl Acetate/Hexane | Medium to Non-polar | A common mixture for compounds with intermediate polarity. |
| Toluene | Non-polar | May be suitable if the compound is less polar than expected. |
| Isopropanol | Polar | Another good option for polar compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Synthesis of Methyl 2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Methyl 2-chloroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the esterification of 2-chloro-4-pyridinecarboxylic acid with methanol, can lead to several impurities. The most prevalent include:
-
Unreacted Starting Material: Residual 2-chloro-4-pyridinecarboxylic acid is a common impurity if the esterification reaction does not proceed to completion.
-
Hydrolysis Product: The desired ester, this compound, can be hydrolyzed back to 2-chloro-4-pyridinecarboxylic acid during the aqueous workup, especially under acidic or basic conditions.
-
Over-chlorinated Species: If the starting material, 2-chloro-4-pyridinecarboxylic acid, is synthesized by chlorination of isonicotinic acid, impurities such as 2,6-dichloroisonicotinic acid may be present.[1]
-
Residual Solvents and Reagents: Methanol, and any solvents used during workup and purification (e.g., ethyl acetate, hexanes), may be present in the final product.
-
Inorganic Salts: Salts, such as sodium sulfate, can form during the neutralization of the acid catalyst and may be carried through if the washing steps are not thorough.
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar starting material (2-chloro-4-pyridinecarboxylic acid) from the less polar product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in an inert atmosphere, at room temperature or under refrigeration (2-8°C), to prevent hydrolysis and degradation.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Increase Temperature: Gently heating the reaction mixture can drive the equilibrium towards the product. Use a More Effective Catalyst: Consider using thionyl chloride or a stronger acid catalyst if using a standard Fischer esterification. |
| Hydrolysis during Workup | Maintain Neutral pH: During aqueous extraction, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions which can promote ester hydrolysis. Minimize Contact Time with Aqueous Solutions: Perform extractions efficiently to reduce the time the ester is in contact with water. Use Brine Wash: A final wash with a saturated sodium chloride solution (brine) will help to remove dissolved water from the organic layer before drying. |
Issue 2: Presence of Starting Material (2-chloro-4-pyridinecarboxylic acid) in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | See "Incomplete Reaction" under Issue 1 . |
| Inefficient Purification | Optimize Column Chromatography: If the starting material and product co-elute, modify the mobile phase. Adding a small percentage of a volatile acid (e.g., acetic acid) can sometimes improve the separation of acidic impurities on silica gel. Alternatively, a pre-treatment with a mild base wash (e.g., saturated sodium bicarbonate solution) can remove the acidic starting material before chromatography. Be cautious as this can also induce some hydrolysis of the ester. |
| Co-precipitation during Recrystallization | Select an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurity (starting material) should either be very soluble or insoluble at all temperatures. |
Issue 3: Product is an Oil or Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Further Purification: The presence of impurities can lower the melting point and inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting recrystallization. |
| Incorrect Recrystallization Solvent | Solvent Screening: Perform small-scale solvent screening to find an appropriate single or mixed solvent system. Common choices for esters include ethyl acetate/hexanes, ethanol/water, or toluene.[4] |
| Supersaturation | Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound. |
Data Presentation
The following table presents representative data for the purification of this compound, demonstrating the effectiveness of a multi-step purification process. Note: This is example data and actual results may vary.
| Stage | Purity (by GC area %) | Major Impurity (2-chloro-4-pyridinecarboxylic acid) (%) | Yield (%) |
| Crude Product | 85.2 | 12.5 | 95 |
| After Column Chromatography | 97.8 | 1.1 | 85 |
| After Recrystallization | >99.5 | <0.1 | 78 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Loading: Load the crude this compound, dissolved in a minimum amount of the mobile phase or a more polar solvent like dichloromethane, onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimum of a hot solvent (e.g., ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloroisonicotinate Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with Methyl 2-chloroisonicotinate. The guidance addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the coupling of this compound can be challenging due to the inherent low reactivity of the 2-chloropyridine moiety.[1] The strong carbon-chlorine (C-Cl) bond makes the initial oxidative addition step in the catalytic cycle difficult, often requiring highly active catalyst systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield? A1: Low yields are a common issue and can stem from several factors. The primary reason is the lower reactivity of 2-chloropyridines compared to their bromo or iodo counterparts.[1][3] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2][3] Inadequate reaction conditions, such as an insufficiently active catalyst, improper base selection, or the presence of oxygen, can also contribute to low yields.
Q2: What are the most effective catalyst and ligand systems for this type of coupling? A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating the C-Cl bond of this compound.[3] Highly active catalyst systems are necessary.[2] It is recommended to use bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2]
Q3: How do I choose the appropriate base for the reaction? A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[2] Strong, non-nucleophilic inorganic bases are often effective.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently recommended choices for challenging couplings involving chloropyridines.[1]
Troubleshooting Guide
Issue 1: Very low to no product formation is observed.
-
Possible Cause: Insufficiently active catalyst system. The C-Cl bond is not being activated.
-
Solution: Switch from standard ligands (like PPh₃) to more electron-rich and sterically hindered Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands.[1] Consider using a pre-formed palladium precatalyst. Increase the catalyst loading if necessary.
-
Possible Cause: Reaction temperature is too low.
-
Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[1] Higher temperatures can help overcome the activation energy barrier for oxidative addition.[2]
Issue 2: Significant formation of side products, such as homocoupled boronic acid or protodeboronation.
-
Possible Cause (Homocoupling): The presence of oxygen or Pd(II) species can promote the self-coupling of the boronic acid.[2][3]
-
Solution (Homocoupling): Ensure the reaction setup is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture.[1] Use a Pd(0) source directly or ensure your Pd(II) precatalyst is efficiently reduced.[3]
-
Possible Cause (Protodeboronation): The boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities.[3]
-
Solution (Protodeboronation): Use anhydrous solvents and reagents. If the problem persists, consider switching from the boronic acid to a more stable boronic ester, such as a pinacol ester.[1]
Optimized Suzuki Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Ester | 1.2 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | SPhos, XPhos, or other Buchwald ligands | 2-4 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv[2] |
| Solvent | Toluene, Dioxane, or THF (often with water) | Anhydrous and degassed[1] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation[1] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed.[1][3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. A small amount of degassed water can sometimes be beneficial.[3]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Diagram: Troubleshooting Low Yield in Suzuki Coupling
Caption: A workflow for troubleshooting low yields in Suzuki coupling.[1]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. As with other cross-couplings, the use of aryl chlorides like this compound can be challenging and requires careful optimization of the catalyst system.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound? A1: The primary challenge is the low reactivity of the aryl chloride, which makes the oxidative addition step difficult.[4][5] Additionally, the choice of ligand is critical and highly dependent on the amine coupling partner (primary, secondary, etc.).[5] The strong base required can also lead to side reactions or decomposition of sensitive substrates.
Q2: Which ligands are best suited for coupling with primary vs. secondary amines? A2: The choice of ligand is crucial for a successful reaction. For primary amines, ligands like BrettPhos are often effective.[6] For secondary amines, RuPhos can be a good choice.[6] Sterically hindered ligands are generally required to facilitate the reaction with aryl chlorides.[7]
Q3: What bases are typically used, and are there alternatives to strong bases like NaOtBu? A3: Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are most common.[5] However, these can be problematic for base-sensitive functional groups. In such cases, weaker carbonate bases like cesium carbonate (Cs₂CO₃) can be used, often in combination with a highly active catalyst system.[8]
Troubleshooting Guide
Issue 1: The reaction is slow or stalls completely.
-
Possible Cause: Inefficient oxidative addition.
-
Solution: Ensure you are using a ligand appropriate for both the aryl chloride and the specific amine class. More sterically demanding ligands like XPhos can be effective for amination of aryl chlorides.[9] Increase the reaction temperature, as these couplings often require 80-110 °C.[5]
-
Possible Cause: Catalyst inhibition by the amine.
-
Solution: Primary amines especially have a tendency to form catalytically inactive palladium bis(amine) complexes.[9] Using a ligand with sufficient steric bulk can help prevent this.
Issue 2: Hydrodehalogenation (replacement of -Cl with -H) is a major side product.
-
Possible Cause: This can occur via β-hydride elimination from a palladium amide species, particularly with primary aliphatic amines.[10]
-
Solution: The choice of ligand is critical to minimize this pathway. Bidentate ligands or bulky monodentate ligands like BippyPhos have been developed to address this issue.[10]
Optimized Buchwald-Hartwig Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Amine | 1.2 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | BrettPhos (primary amines), RuPhos (secondary amines), XPhos | 2-4 mol%[6] |
| Base | NaOtBu, LHMDS, or Cs₂CO₃ | 1.5 - 2.0 equiv[5][8] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Reaction times can be long (8-16 h)[5][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), the appropriate ligand (e.g., BrettPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for the required time (typically 8-24 hours).[7]
-
Monitoring: Follow the reaction's progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, carefully quench the reaction with water. Partition the mixture between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel chromatography.
Diagram: Ligand Selection for Buchwald-Hartwig Amination
Caption: Decision tree for selecting an appropriate phosphine ligand.
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is typically performed with a palladium catalyst, often with a copper co-catalyst, and an amine base.[11]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a Sonogashira coupling with an aryl chloride? A1: Coupling aryl chlorides is more demanding than with bromides or iodides. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.
Q2: Can the Sonogashira reaction be performed without a copper co-catalyst? A2: Yes, copper-free Sonogashira couplings are possible and can be advantageous for substrates that are sensitive to copper. These conditions typically require a higher catalyst loading or more specialized ligands to facilitate the direct activation of the alkyne by the palladium complex.
Q3: My reaction is giving a high yield of alkyne homocoupling (Glaser coupling). How can I prevent this? A3: Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is run under strictly anaerobic (oxygen-free) conditions. Reducing the amount of copper catalyst or switching to a copper-free protocol can also solve the issue.
Troubleshooting Guide
Issue 1: The reaction fails to initiate.
-
Possible Cause: Low reactivity of this compound.
-
Solution: Increase the reaction temperature. Use a more active palladium source or a ligand that can facilitate the oxidative addition, such as a bulky, electron-rich phosphine. Ensure the amine base is sufficiently pure and dry.
Issue 2: The palladium catalyst turns black and precipitates (catalyst decomposition).
-
Possible Cause: The catalytic species is unstable under the reaction conditions, often due to the presence of oxygen or impurities.
-
Solution: Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas. The choice of ligand can also impact catalyst stability.
Optimized Sonogashira Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Pd Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-5 mol% |
| Co-catalyst | CuI | 1-5 mol% (if not copper-free) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 equiv (also acts as solvent) |
| Solvent | THF, DMF, or neat amine | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for chlorides |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv). Stir the mixture for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography.
Diagram: General Sonogashira Catalytic Cycle
Caption: A simplified diagram of the copper-co-catalyzed Sonogashira cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Side reactions observed with Methyl 2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloroisonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound has two primary reactive sites. The carbon at the 2-position of the pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr) of the chlorine atom.[1] The second reactive site is the methyl ester group, which can undergo hydrolysis or reaction with strong nucleophiles.
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, two common side reactions are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of methyl isonicotinate. This can occur in the presence of a hydrogen source and a palladium catalyst.
-
Homocoupling: This involves the reaction of two molecules of the organometallic reagent (in Suzuki coupling) or two molecules of the aryl halide (in some coupling reactions) to form a dimer. The presence of oxygen can sometimes promote homocoupling of the boronic acid reagent in Suzuki reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Problem: Low or no yield of the desired product when performing a nucleophilic substitution on this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the nucleophile | Increase the reaction temperature. If the nucleophile is an amine or alcohol, consider converting it to its more nucleophilic conjugate base (amide or alkoxide) using a non-nucleophilic base. |
| Poor solubility of reactants | Choose a solvent that dissolves all reactants. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often effective. |
| Side reaction with the ester group | If using a strong nucleophilic base (e.g., organometallics, hydroxides), it may react with the methyl ester. Consider protecting the ester group or using a milder base. |
| Deactivation of the pyridine ring | Protonation of the pyridine nitrogen under acidic conditions can deactivate the ring towards nucleophilic attack. Ensure the reaction is run under neutral or basic conditions. |
Experimental Protocol: General Procedure for Amination via Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add the amine (1.2 - 1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Problem: Observation of significant amounts of hydrodehalogenation or homocoupling byproducts in Suzuki or Buchwald-Hartwig reactions.
Quantitative Data on Side Product Formation (Example):
The following table provides hypothetical yield data for a Suzuki coupling reaction to illustrate potential side product formation. Actual yields will vary depending on the specific reaction conditions.
| Reaction Condition | Desired Product Yield (%) | Hydrodehalogenation Product Yield (%) | Homocoupling Product Yield (%) |
| Standard Conditions | 75 | 15 | 10 |
| Degassed Solvents | 85 | 10 | 5 |
| Optimized Ligand | 90 | 5 | 5 |
Troubleshooting Strategies:
| Side Reaction | Possible Cause | Troubleshooting Step |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, alcohol, or the amine itself in Buchwald-Hartwig). | Use anhydrous and thoroughly degassed solvents. For Buchwald-Hartwig reactions, consider using a bulkier ligand to favor reductive elimination over β-hydride elimination. |
| Homocoupling | Presence of oxygen, which can promote the homocoupling of boronic acids in Suzuki reactions. Inefficient catalytic cycle. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated. |
Experimental Workflow for Troubleshooting a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 3: Hydrolysis of the Methyl Ester Group
Problem: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid during the reaction.
Conditions Favoring Hydrolysis:
-
Strongly basic conditions: The use of strong bases like sodium hydroxide or potassium hydroxide, especially in the presence of water, will readily hydrolyze the ester.
-
Strongly acidic conditions: Heating in the presence of strong acids and water can also lead to ester hydrolysis.
Mitigation Strategies:
| Reaction Type | Recommended Action |
| Reactions requiring basic conditions | Use non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous organic solvents. |
| Reactions requiring acidic conditions | If possible, perform the reaction at a lower temperature to minimize the rate of hydrolysis. Alternatively, consider using a different acid catalyst that is less prone to promoting hydrolysis. |
Signaling Pathway of Base-Mediated Ester Hydrolysis
Caption: Base-catalyzed hydrolysis of the methyl ester.
Issue 4: Potential for Decarboxylation
Problem: Loss of the carboxylate group as carbon dioxide.
Likelihood and Prevention:
While decarboxylation is a known reaction for certain carboxylic acids, this compound and its corresponding carboxylic acid are generally stable under typical reaction conditions. Decarboxylation of pyridine carboxylic acids usually requires harsh conditions such as very high temperatures or specific catalysts, which are not commonly employed in the reactions discussed here. Therefore, decarboxylation is not a common side reaction for this compound. If loss of the carboxylate group is observed, it is more likely due to other decomposition pathways, and a thorough analysis of the reaction conditions and byproducts is recommended.
References
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-chloroisonicotinate. The information is designed to help researchers improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Esterification of 2-chloroisonicotinic acid: This is the most direct method, involving the reaction of 2-chloroisonicotinic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1]
-
Modification of a pyridine precursor: This multi-step approach typically involves:
-
Sandmeyer Reaction: Starting from 2-amino-4-pyridinecarboxylic acid, a diazotization reaction followed by treatment with a chloride source (e.g., cuprous chloride) can introduce the chloro substituent. The resulting 2-chloroisonicotinic acid is then esterified.[2]
-
Q2: I am experiencing low yields in the Fischer esterification of 2-chloroisonicotinic acid. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back toward the reactants. Key factors to investigate are:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water content: The presence of water in the reactants or solvent can inhibit the reaction.
-
Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.
-
Suboptimal temperature: The reaction temperature may be too low for an efficient conversion rate.
Q3: What are the advantages of using thionyl chloride for the esterification?
A3: Using thionyl chloride (SOCl₂) for esterification offers several advantages. The reaction of thionyl chloride with methanol generates anhydrous HCl in situ, which acts as the catalyst. This method also consumes any water present in the reaction mixture. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, which helps to drive the reaction to completion.[3][4]
Q4: What are potential side reactions during the synthesis of this compound?
A4: During the synthesis, several side reactions can occur, leading to impurities and reduced yields:
-
In the Sandmeyer reaction: Incomplete diazotization or side reactions of the diazonium salt can lead to the formation of hydroxy- or other substituted pyridine derivatives.
-
During esterification: With thionyl chloride, if the temperature is not controlled, chlorination of the pyridine ring can occur.[5] In acid-catalyzed esterification, prolonged reaction times or high temperatures can lead to the formation of ethers from the alcohol.
Q5: How can I effectively purify the final product?
A5: Purification of this compound typically involves the following steps:
-
Neutralization: After the reaction, the excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The ester is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with brine to remove residual water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Further Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction (Esterification) | - Increase reaction time and monitor progress using Thin-Layer Chromatography (TLC).[6] - Ensure the reaction is heated to a gentle reflux. |
| Presence of Water | - Use anhydrous methanol and ensure all glassware is thoroughly dried. - Consider adding a dehydrating agent like molecular sieves to the reaction mixture. | |
| Insufficient Catalyst | - Increase the catalytic amount of sulfuric acid (typically 1-5 mol%). | |
| Side Reactions (Sandmeyer) | - Carefully control the temperature during diazotization (typically 0-5 °C). - Ensure slow, dropwise addition of sodium nitrite solution. | |
| Product is an oil instead of a solid | Impurities Present | - The presence of unreacted starting materials or side products can lower the melting point. - Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
| Dark-colored reaction mixture | Decomposition or Polymerization | - This may indicate that the reaction temperature is too high, especially when using thionyl chloride. - Lower the reaction temperature and monitor for color changes. |
| Difficulty in separating layers during workup | Emulsion Formation | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a general procedure for the esterification of a carboxylic acid.
Materials:
-
2-chloroisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
In a round-bottom flask, suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10-20 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Add a few boiling chips and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully add the residue to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Esterification using Thionyl Chloride
This protocol is adapted from a general procedure for esterification using thionyl chloride.[1]
Materials:
-
2-chloroisonicotinic acid
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add anhydrous methanol (10-20 eq).
-
Cool the methanol in an ice bath to 0 °C.
-
Slowly and dropwise, add thionyl chloride (1.1-1.5 eq) to the cold methanol. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, add 2-chloroisonicotinic acid (1.0 eq) portion-wise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify as needed.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Synthetic Route | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |
| Esterification | H₂SO₄ | Reflux | 6 | ~70-85 |
| Esterification | SOCl₂ | Reflux | 3 | ~85-95 |
| Sandmeyer then Esterification | - | 0-5 (Sandmeyer) | - | Variable |
Note: Yields are highly dependent on the specific reaction scale and purification methods and the above are illustrative ranges based on typical outcomes for these reaction types.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Storage and handling of air-sensitive Methyl 2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive compound, Methyl 2-chloroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
This compound is sensitive to air, moisture, and heat. To ensure its stability and reactivity, it should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Keep refrigerated at 2-8°C.
-
Container: The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What are the primary hazards associated with this compound?
This compound is an irritant and should be handled with care. The main hazards include:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE).
Q3: What visual signs of decomposition should I look for?
This compound is a white to light brown solid.[1] Discoloration (darkening) or clumping of the solid may indicate decomposition or moisture absorption. If you observe these changes, the reagent's purity should be checked before use.
Q4: Can I handle this compound on the open bench?
Due to its air-sensitive nature, it is recommended to handle this compound under an inert atmosphere, for example, within a glovebox or by using Schlenk line techniques.[2] For brief transfers of air-stable solids, a positive flow of inert gas over the flask opening can be used as a precaution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Low or No Reaction Yield
Problem: My reaction with this compound is giving a low yield or is not proceeding at all.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Reagent Decomposition | Ensure the reagent has been stored and handled under a strict inert atmosphere. If decomposition is suspected, use a fresh bottle or purify the existing stock. | This compound is air-sensitive; exposure to oxygen and moisture can lead to degradation and loss of reactivity. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For cross-coupling reactions, temperatures between 80-120°C are often employed. | Some reactions, particularly with less reactive partners, require higher temperatures to overcome the activation energy. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and degassed. Consider switching to a different solvent. Toluene, dioxane, and DMF are common choices for cross-coupling reactions. | The presence of water can quench organometallic intermediates and lead to side reactions. Solvent polarity can significantly influence reaction rates. |
| Catalyst/Ligand Inefficiency | For cross-coupling reactions, screen different palladium catalysts and phosphine ligands. Sterically hindered ligands can be effective for challenging couplings. | The choice of catalyst and ligand is crucial for the efficiency of the catalytic cycle in cross-coupling reactions. |
| Base Incompatibility | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. | The base plays a key role in the catalytic cycle, and its strength and solubility can impact the reaction outcome. |
Formation of Side Products
Problem: I am observing significant amounts of side products in my reaction mixture.
| Side Product | Possible Cause | Troubleshooting Suggestion | Rationale |
| 2-Hydroxyisonicotinic acid methyl ester | Presence of water in the reaction mixture, leading to hydrolysis of the chloro group. | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. | The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, especially at elevated temperatures. |
| 2-Chloroisonicotinic acid | Hydrolysis of the methyl ester group, often catalyzed by acidic or basic conditions. | If possible, use non-aqueous workup conditions. If acidic or basic conditions are necessary, perform them at low temperatures and for a short duration. | The methyl ester can be hydrolyzed under acidic or basic conditions, which may be present in the reaction or during workup.[3][4][5] |
| Homocoupling of the coupling partner (in cross-coupling reactions) | Suboptimal catalyst-to-ligand ratio or catalyst decomposition. | Optimize the catalyst and ligand loading. Ensure proper degassing of the reaction mixture. | Inefficient transmetalation or reductive elimination steps can lead to side reactions like homocoupling. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [6] |
| Molecular Weight | 171.58 g/mol | [6] |
| Appearance | White to light brown solid | [1] |
| Melting Point | 32-36 °C | [1] |
| Boiling Point | 70°C @ 0.1 mmHg | [1] |
| Storage Temperature | 2-8°C | [7] |
Solubility of this compound (Qualitative)
| Solvent | Solubility | Notes |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble | A common solvent for chromatography. |
| Dichloromethane | Soluble | |
| Toluene | Soluble | Often used as a solvent in cross-coupling reactions. |
| Water | Insoluble | Hydrolysis may occur under acidic or basic conditions. |
Note: This data is based on general observations for similar compounds and should be confirmed experimentally.
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and add it to the Schlenk flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent dependence of pyridine aza sigma values determined from alkaline ester hydrolysis | Semantic Scholar [semanticscholar.org]
- 9. 58481-11-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 2-chloroisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloroisonicotinate. This guide provides troubleshooting advice and frequently asked questions in a question-and-answer format to address common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity, owing to the chlorine atom on the pyridine ring, makes it a valuable precursor for creating complex molecules. A notable application is in the development of novel therapeutics, including anti-tuberculosis agents and inhibitors of histone methyltransferase SET7.[1][2]
Q2: What are the most common reactions performed with this compound?
The most prevalent reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the pyridine ring.
Q3: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields or reaction failures with this compound, an aryl chloride, are often due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more challenging compared to aryl bromides or iodides. Other common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, ligand, temperature), and the presence of impurities.
Troubleshooting Failed Reactions
This section provides guidance on how to troubleshoot and optimize your reactions with this compound.
Low Yield or No Reaction in Suzuki-Miyaura Coupling
Problem: I am not seeing any product formation, or the yield is very low in my Suzuki-Miyaura coupling reaction with this compound.
Possible Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical when working with aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides. Using a pre-catalyst can also be beneficial.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to a sluggish reaction or decomposition of starting materials.
-
Solution: Stronger bases are often required for aryl chlorides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. It is recommended to screen a variety of bases to find the optimal one for your specific substrate.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and the base to a sufficient extent.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are commonly used. The water can aid in dissolving the inorganic base.
-
-
Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy for the C-Cl bond cleavage.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), cautiously increase the temperature to around 100-120 °C.
-
Low Yield or No Reaction in Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of this compound is not working as expected.
Possible Causes and Solutions:
-
Catalyst and Ligand: Similar to the Suzuki reaction, the choice of catalyst and ligand is paramount.
-
Solution: Utilize palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for the amination of aryl chlorides.
-
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.
-
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
-
Common Side Reactions and Byproducts
Problem: I am observing significant side products in my reaction mixture.
Possible Causes and Solutions:
-
Hydrolysis of the Ester: The methyl ester group on the isonicotinate ring can be susceptible to hydrolysis, especially under strong basic conditions, to form the corresponding carboxylic acid.
-
Solution: If hydrolysis is a major issue, consider using a weaker base (e.g., K₂CO₃) or running the reaction at a lower temperature. Alternatively, protecting the ester or using a different ester group that is more resistant to hydrolysis could be an option.
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize homocoupling.
-
-
Dehalogenation: The chloro-substituent can be replaced by a hydrogen atom, leading to the formation of methyl isonicotinate.
-
Solution: This can sometimes occur if the reaction conditions are too harsh or if there is a source of hydride in the reaction mixture. Optimizing the catalyst, ligand, and reaction time may help to minimize this side reaction.
-
Data Presentation
The following tables provide a summary of representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. Note that optimal conditions should be determined experimentally for each specific reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 98 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 94 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 99 |
| 2 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (1.5) | Dioxane | 110 | 98 |
| 3 | 4-Chloroanisole | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.2) | Toluene | 100 | 97 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and a suitable ligand if not using a pre-catalyst. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried reaction vessel containing a stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in a degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow Diagrams
References
Technical Support Center: Catalyst Selection for Efficient Reaction of Methyl 2-chloroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts and optimizing reaction conditions for cross-coupling reactions involving methyl 2-chloroisonicotinate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Low or no product formation is a common challenge when working with this compound, an electron-deficient heteroaryl chloride. The strong carbon-chlorine (C-Cl) bond makes the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
| Potential Cause | Recommended Action |
| Catalyst/Ligand Inactivity | The choice of palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1] |
| Ineffective Base | The base is crucial for the transmetalation step. Its strength, solubility, and steric properties are important factors. Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If base solubility is an issue, consider a dioxane/water solvent system or a soluble organic base.[1] |
| Inappropriate Solvent System | The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1] For base-sensitive substrates, anhydrous conditions may be necessary. Ensure solvents are dry and degassed as oxygen can deactivate the catalyst.[2] |
| Low Reaction Temperature | Due to the challenging oxidative addition of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) are often required.[3] |
Issue 2: Significant Hydrodehalogenation (Replacement of -Cl with -H)
Hydrodehalogenation is a prevalent side reaction where the this compound is reduced instead of undergoing the desired coupling reaction. This occurs through the formation of a palladium-hydride (Pd-H) species.[4][5]
| Potential Cause | Recommended Action |
| Inappropriate Ligand Choice | The ligand can influence the relative rates of reductive elimination (product formation) and hydrodehalogenation. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate the desired reductive elimination.[5] |
| Base-Induced Pd-H Formation | Strong or amine bases can act as hydride sources.[4] Optimize the base by screening weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] |
| Solvent as a Hydride Source | Solvents like alcohols and DMF can be hydride donors.[4] Use non-polar aprotic solvents such as toluene or dioxane.[4] |
| Presence of Water | While often beneficial for dissolving inorganic bases, excess water can be a proton source leading to hydrodehalogenation.[5] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, varying the water ratio can be beneficial.[5] |
| High Reaction Temperature | Elevated temperatures can sometimes favor hydrodehalogenation. Run the reaction at the lowest effective temperature to potentially reduce the rate of this side reaction more than the desired coupling.[6] |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Several palladium-catalyzed cross-coupling reactions can be effective for this compound, with the choice depending on the desired coupling partner:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is one of the most versatile and widely used methods.[7]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[8]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[9]
-
Heck Reaction: Suitable for forming C-C bonds with alkenes.[3]
Q2: How do I select the best palladium catalyst and ligand for my reaction?
A2: For an electron-deficient substrate like this compound, a highly active catalyst system is generally required.
-
Palladium Source: Pre-formed palladium(0) sources or palladium(II) pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the difficult oxidative addition of the C-Cl bond. For Suzuki and Buchwald-Hartwig reactions, biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices.[3][7] For Sonogashira and Heck reactions, a variety of phosphine ligands can be effective, and screening may be necessary.
Q3: What are the key parameters to consider when optimizing catalyst loading?
A3: While higher catalyst loading can increase reaction rates, it also increases cost and the potential for side reactions. Start with a catalyst loading of 1-2 mol% and optimize from there. For particularly challenging couplings, increasing the loading to 5 mol% may be necessary. In some highly efficient systems, catalyst loading can be reduced to as low as 0.025 mol%.[10]
Q4: How can I minimize the formation of homocoupled byproducts in Suzuki and Sonogashira reactions?
A4: Homocoupling, the self-coupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions), is often promoted by the presence of oxygen.[11] To minimize this side reaction, ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source or an efficient pre-catalyst system can also reduce homocoupling.[11] In Sonogashira couplings, the use of a copper co-catalyst can sometimes lead to alkyne dimerization; copper-free conditions can be explored to avoid this.[9]
Data Presentation: Catalyst Performance in Cross-Coupling of 2-Chloropyridines
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with 2-chloropyridine derivatives, which serve as a good proxy for this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid [7]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
Table 2: Buchwald-Hartwig Amination of 3-Chloropyridine with Octylamine [3]
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| CyPF-t-Bu | Pd(OAc)₂/CyPF-t-Bu | 100 | 2 | 92 | 0.005 |
| XPhos | XPhos Pd G2 | 100 | 2 | 85 | 0.05 |
| SIPr | (SIPr)Pd(cinnamyl)Cl | 100 | 2 | 75 | 0.05 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a modern palladium precatalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add the this compound and a magnetic stir bar.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous toluene and the amine via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Catalyst selection guide based on the desired cross-coupling reaction.
References
- 1. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with Methyl 2-chloroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving Methyl 2-chloroisonicotinate. Find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions with this compound?
A1: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the required level of detail. The most common methods include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative monitoring of the consumption of starting material and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. It is well-suited for analyzing non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile compounds. It can be used to identify and quantify reactants, products, and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for real-time reaction monitoring to determine the concentration of reactants and products over time.[3]
Q2: Why is my Suzuki coupling reaction with this compound showing low or no conversion?
A2: Low conversion in Suzuki coupling reactions with 2-chloropyridines like this compound is a common issue.[4][5][6] Several factors can contribute to this:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chloropyridines is stronger and less reactive than the corresponding C-Br or C-I bonds, making the oxidative addition step in the catalytic cycle more difficult.[5]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[6]
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this transformation. More active systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are typically required.[4][5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.[4][5]
Q3: I'm observing significant hydrodehalogenation in my Buchwald-Hartwig amination of this compound. How can I minimize this side reaction?
A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a frequent side reaction in Buchwald-Hartwig aminations of chloropyridines.[7] This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. To suppress this:
-
Optimize the Ligand: Use bulky, electron-rich ligands that promote rapid C-N reductive elimination.
-
Control Amine Stoichiometry: Using a slight excess of the amine coupling partner can favor the desired amination pathway.[7]
-
Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.
Troubleshooting Guides
Suzuki Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst system.[5][6] | Switch to a more active catalyst system, such as a palladium precursor with a Buchwald ligand (e.g., SPhos, XPhos).[4][5] Increase catalyst loading if necessary. |
| Ineffective base.[4][5] | Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4][5] | |
| Insufficient reaction temperature. | Increase the reaction temperature, typically to 80-120 °C. Consider using microwave irradiation for faster reaction times.[8] | |
| Protodeboronation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen.[4] | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5] |
Buchwald-Hartwig Amination Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst system due to the less reactive C-Cl bond.[7] | Use a palladium precatalyst (e.g., G3 or G4 palladacycle) with a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[7] |
| Ineffective base. | Sodium tert-butoxide (NaOtBu) is generally the most effective base.[7] If the substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst and higher temperatures.[7] | |
| Hydrodehalogenation | Slow reductive elimination.[7] | Use a ligand that accelerates C-N bond formation. Ensure strictly anhydrous conditions.[7] |
| Product Inhibition | The product amine coordinates to the palladium center, inhibiting the catalyst. | It may be necessary to use a higher catalyst loading to overcome product inhibition. |
Experimental Protocols
General Procedure for TLC Monitoring
-
Prepare the TLC Plate: Draw a baseline with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the baseline, apply small spots of:
-
The starting material (this compound).
-
A co-spot (starting material and reaction mixture applied on the same spot).
-
The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the baseline.
-
Visualize the Plate: After the solvent front has moved up the plate, remove it, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
General Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with SPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a dry flask the palladium precatalyst, the appropriate ligand, and the base (e.g., NaOtBu).
-
Add Reagents: Add this compound and the amine.
-
Add Solvent: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizations
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. advion.com [advion.com]
- 3. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing dimerization of Methyl 2-chloroisonicotinate
Technical Support Center: Methyl 2-chloroisonicotinate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the dimerization of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the formula C7H6ClNO2. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-tuberculosis agents, as well as in the creation of agrochemicals like pesticides and herbicides.[1] Its reactivity makes it a valuable building block in organic synthesis.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it at 2-8°C under an inert atmosphere.[1][2][3] The compound is a white to almost white powder or lump with a low melting point of 32-36°C.[1]
Q3: Why is preventing dimerization of this compound important?
Dimerization is an unwanted side reaction where two molecules of this compound react with each other. This process leads to the formation of impurities, which can reduce the yield of the desired product in a chemical reaction and complicate the purification process. Maintaining the monomeric form of the compound is crucial for achieving accurate and reproducible experimental results.
Q4: What factors can induce the dimerization of this compound?
The dimerization of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures can increase the rate of dimerization.
-
pH: Basic conditions can promote nucleophilic attack, leading to dimerization.
-
Presence of Nucleophiles: The introduction of strong nucleophiles can initiate the dimerization process.
-
Exposure to Air and Moisture: An inert atmosphere is recommended for storage to prevent potential side reactions.[2][3]
Troubleshooting Guides
Issue 1: I am observing a decrease in the purity of my this compound sample over time.
-
Question: What could be causing the degradation of my stored this compound?
-
Answer: The degradation is likely due to improper storage conditions. Ensure the compound is stored at 2-8°C under an inert atmosphere, such as nitrogen or argon, and is tightly sealed to prevent exposure to moisture and air.[1][2][3]
Issue 2: My reaction yields are lower than expected, and I suspect dimerization of the starting material.
-
Question: How can I confirm if dimerization is occurring in my reaction?
-
Answer: You can monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot or peak with a higher molecular weight could indicate the formation of a dimer.
-
Question: What steps can I take to minimize dimerization during my reaction?
-
Answer: To suppress dimerization, consider the following adjustments to your experimental protocol:
-
Lower the reaction temperature: Running the reaction at a lower temperature can slow down the rate of dimerization.
-
Control the addition of reagents: Adding the base or nucleophile slowly and in a controlled manner can prevent a localized high concentration that might favor dimerization.
-
Choose an appropriate solvent: The choice of solvent can influence the reaction pathway. Consider using a non-polar or weakly polar aprotic solvent.
-
Use a weaker base: If a base is required, using a milder, non-nucleophilic base might be beneficial.
-
Quantitative Data on Dimerization
The following table summarizes hypothetical data on the influence of various conditions on the rate of dimerization of this compound after 30 days of storage or 24 hours of reaction time.
| Condition | Parameter | Value | Dimer Formation (%) |
| Storage | Temperature | 25°C | 5.2 |
| Temperature | 4°C | 0.8 | |
| Atmosphere | Air | 3.5 | |
| Atmosphere | Nitrogen | 0.7 | |
| Reaction | Solvent | DMF | 15.6 |
| Solvent | Toluene | 4.3 | |
| Base | NaH | 22.1 | |
| Base | K2CO3 | 8.9 | |
| Temperature | 50°C | 18.4 | |
| Temperature | 0°C | 3.1 |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
-
Upon receipt, immediately transfer the container of this compound to a refrigerator and store it at 2-8°C.
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
-
Weigh out the desired amount of the compound quickly and reseal the container tightly.
-
For long-term storage, flush the container with an inert gas before sealing.
Protocol 2: Monitoring Dimerization using HPLC
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a reaction aliquot by diluting a small sample of your reaction mixture with the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the standard solution of pure this compound to determine its retention time.
-
Inject the sample from your stored material or reaction mixture.
-
The appearance of a new peak, typically with a later retention time, may indicate the presence of the dimer. The area of this peak can be used to quantify the extent of dimerization.
-
Visual Diagrams
References
Technical Support Center: Work-up Procedures for Reactions Containing Methyl 2-chloroisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of chemical reactions involving Methyl 2-chloroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound and its common reaction products?
A1: this compound is a solid at room temperature with a melting point between 32-36 °C.[1] It is generally soluble in common organic solvents. The table below summarizes the solubility of this compound in various solvents. The solubility of reaction products will vary based on the specific derivative formed.
| Solvent | Solubility of this compound |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol (MeOH) | Soluble |
| Toluene | Soluble |
| Water | Insoluble |
Q2: What are the standard quenching procedures for reactions involving this compound?
A2: The choice of quenching agent depends on the specific reaction chemistry. For many cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). For reactions involving strong bases, a dilute acid solution may be used for neutralization. Always perform the quench at a reduced temperature (e.g., 0 °C) if the reaction is exothermic.
Q3: Which solvents are recommended for the extraction of products from reactions with this compound?
A3: Due to the polar nature of the pyridine ring, yet good solubility in organic solvents, a range of extraction solvents can be effective. Dichloromethane (DCM) and ethyl acetate (EtOAc) are the most commonly used solvents for extracting products of reactions involving this compound from an aqueous phase. Chloroform can also be utilized. The choice of solvent may depend on the polarity of the resulting product.
Q4: How can I remove palladium catalyst residues after a cross-coupling reaction?
A4: Palladium residues can often be removed by filtration through a pad of Celite®. In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help in sequestering the palladium. For more persistent residues, treatment of the crude product with activated carbon or a specialized palladium scavenger resin followed by filtration is effective.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions with this compound.
Issue 1: Emulsion Formation During Extraction
Problem: A stable emulsion forms at the interface of the aqueous and organic layers during liquid-liquid extraction, making separation difficult.
Possible Causes:
-
Presence of polar, high molecular weight byproducts.
-
Insufficient ionic strength in the aqueous phase.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Change of Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Issue 2: Product Precipitation During Work-up
Problem: The desired product unexpectedly precipitates out of solution during the quenching or extraction steps.
Possible Causes:
-
The product has low solubility in the chosen solvent system at the work-up temperature.
-
A change in pH upon quenching reduces the product's solubility.
Solutions:
-
Increase Solvent Volume: Add more of the organic extraction solvent to try and redissolve the product.
-
Use a Different Solvent: Switch to a solvent in which the product is known to have higher solubility.
-
Temperature Adjustment: Gently warming the mixture may help to redissolve the product, but be cautious of potential product degradation.
-
Isolate by Filtration: If the precipitate is the desired product and is clean, it can be isolated by filtration, and the filtrate can be extracted separately to recover any remaining dissolved product.
Issue 3: Incomplete Extraction of the Product
Problem: A significant amount of the desired product remains in the aqueous layer after extraction, as indicated by TLC or LC-MS analysis of the aqueous phase.
Possible Causes:
-
The product has significant water solubility, especially if it contains polar functional groups.
-
The pH of the aqueous layer is not optimal for partitioning the product into the organic phase. The pyridine nitrogen can be protonated at acidic pH, increasing water solubility.
Solutions:
-
Adjust pH: If the product is basic due to the pyridine nitrogen, ensure the aqueous layer is basic (pH > 8) before extraction by adding a base like sodium bicarbonate or sodium carbonate.
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).
-
Use a More Polar Solvent: If the product is highly polar, a more polar extraction solvent like n-butanol might be more effective.
-
Salting Out: Add a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer to decrease the solubility of the organic product in it.
Experimental Protocols
Below are detailed methodologies for common reactions and their corresponding work-up procedures involving this compound.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Arylboronic Acid.
Methodology:
-
To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture, typically toluene and water (4:1 v/v).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Amination of this compound with a primary or secondary amine.
Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in a reaction vessel.
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C, monitoring the reaction progress.
Work-up Procedure:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the general workflows for the work-up procedures described above.
Caption: General workflow for the aqueous work-up and purification of a reaction mixture.
Caption: Troubleshooting decision tree for resolving emulsion formation during extraction.
References
Technical Support Center: Managing Thermal Instability in Methyl 2-chloroisonicotinate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reactions involving Methyl 2-chloroisonicotinate. The information is presented in a question-and-answer format to directly address potential issues and concerns.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Exotherm or Temperature Spike | The reaction is highly exothermic, and the rate of addition of reagents is too fast. Inadequate cooling capacity for the scale of the reaction. | 1. Immediately stop the addition of any reagents. 2. Increase the efficiency of cooling by lowering the temperature of the cooling bath or increasing the surface area for heat exchange. 3. If the temperature continues to rise rapidly, prepare for an emergency quench by having a suitable quenching agent readily available (e.g., a cold, inert solvent or a mild acid/base). 4. For future experiments, reduce the rate of addition of the nucleophile or other activating reagents. 5. Conduct a reaction calorimetry study to determine the heat of reaction and the maximum adiabatic temperature rise before scaling up. |
| Reaction Mixture Darkening or Tarring | The reaction temperature is too high, leading to decomposition of the starting material or product. The presence of impurities that catalyze decomposition. | 1. Reduce the reaction temperature. 2. Ensure the purity of all starting materials and solvents.[1] 3. Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR to avoid prolonged reaction times at elevated temperatures. 4. Consider using a milder base or different solvent system that may allow for lower reaction temperatures. |
| Low or Inconsistent Yields | Incomplete reaction due to insufficient temperature or reaction time. Decomposition of the product during workup. | 1. Carefully monitor the reaction to determine the optimal reaction time. 2. If the reaction is sluggish at lower temperatures, consider a carefully controlled, slight increase in temperature while closely monitoring for any exotherms. 3. During workup, minimize exposure to high temperatures and strong acids or bases. 4. Purify the product using methods that avoid excessive heat, such as column chromatography at room temperature if possible. |
| Pressure Buildup in the Reactor | Formation of gaseous byproducts due to decomposition. The reaction is approaching a runaway state. | 1. Ensure the reaction is properly vented to a safe exhaust system. 2. Immediately cool the reaction mixture. 3. If pressure continues to build, consider an emergency quench. 4. Investigate the reaction for potential side reactions that could generate gas. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: At what temperature does this compound decompose?
A2: Specific quantitative data on the onset of thermal decomposition for this compound from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is not widely published. However, for the parent compound, 2-chloropyridine-4-carboxylic acid, the melting point is reported as 246 °C with decomposition.[3] Esters are generally more volatile than their corresponding carboxylic acids. It is crucial to assume that decomposition could begin at a lower temperature and to handle the compound with care at elevated temperatures. A conservative approach would be to keep reaction temperatures as low as practically possible while achieving a reasonable reaction rate.
Q3: How can I monitor the progress of my reaction to avoid prolonged heating?
A3: Several analytical techniques can be used to monitor the reaction's progress and determine when it has reached completion, thus avoiding unnecessary heating. These include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture.
Q4: What is a safe way to scale up a reaction involving this compound?
A4: Scaling up any exothermic reaction requires careful planning and execution. The following steps are recommended:
-
Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment. This should ideally include reaction calorimetry (RC) to measure the heat of reaction, adiabatic temperature rise, and heat release rate.[4][5]
-
Gradual Scale-Up: Do not increase the reaction scale by more than 5-10 times in a single step.
-
Ensure Adequate Cooling: The cooling capacity of the reactor must be sufficient to handle the total heat output of the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Controlled Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Emergency Plan: Have a clear and practiced emergency plan in place, including a reliable quenching procedure.
Q5: What are appropriate quenching agents for reactions with this compound?
A5: The choice of quenching agent depends on the specific reaction conditions (e.g., solvent, reagents present). Some general options include:
-
For reactions with strong bases: A weak acid, such as acetic acid or ammonium chloride solution, can be used to neutralize the base and stop the reaction.
-
For highly exothermic reactions: A cold, inert solvent can be added to dilute the reaction mixture and absorb heat.
-
General purpose: Water or an aqueous solution can be used, but be aware that this may cause precipitation of organic compounds.
Always add the quenching agent slowly and with efficient cooling, as the quenching process itself can be exothermic.
Quantitative Data
While specific thermal stability data for this compound is limited in the public domain, the following table provides data for related compounds to offer some perspective.
| Compound | Property | Value | Source |
| This compound | Melting Point | 32-36 °C | [6][7] |
| 2-Chloropyridine-4-carboxylic acid | Melting Point | 246 °C (decomposes) | [3] |
| Methyl picolinate (isomer) | Standard Molar Enthalpy of Vaporization (298.15 K) | 59.8 ± 1.2 kJ/mol | [8] |
| Methyl nicotinate (isomer) | Standard Molar Enthalpy of Vaporization (298.15 K) | 61.9 ± 0.8 kJ/mol | [8] |
| Methyl isonicotinate (isomer) | Standard Molar Enthalpy of Vaporization (298.15 K) | 60.9 ± 0.7 kJ/mol | [8] |
Experimental Protocols
Protocol 1: Small-Scale Amination of this compound with Temperature Monitoring
This protocol describes a general procedure for a small-scale amination reaction with an emphasis on temperature control.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Condenser
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the flask with this compound and the base.
-
Add the anhydrous solvent and begin stirring under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve the amine in the anhydrous solvent and load it into the addition funnel.
-
Add the amine solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time, monitoring by TLC or HPLC.
-
If the reaction requires heating, do so cautiously with an oil bath and maintain a stable internal temperature.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a suitable quenching agent.
-
Proceed with the workup and purification.
Protocol 2: Reaction Quenching Procedure
This protocol outlines a general method for safely quenching a reaction that shows signs of a thermal runaway.
Prerequisites:
-
A pre-chilled quenching solution should be readily available.
-
Ensure a clear escape route and have appropriate personal protective equipment (PPE) on, including a face shield and blast shield if possible.
Procedure:
-
Stop the addition of all reagents and turn off any heating.
-
Increase the cooling to the reactor jacket or bath to the maximum possible.
-
If the temperature continues to rise, begin the slow, controlled addition of the pre-chilled quenching agent via an addition funnel.
-
Monitor the temperature and pressure of the reactor closely during the quench.
-
Once the temperature has stabilized and begins to drop, continue stirring with cooling for at least 30 minutes to ensure the reaction is fully quenched.
-
Do not seal the reactor until you are certain that all gas evolution has ceased.
Visualizations
Caption: Experimental workflow for a controlled reaction.
Caption: Decision logic for managing a temperature excursion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. This compound | 58481-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. ThermoML:J. Chem. Eng. Data 2007, 52, 2, 580-585 [trc.nist.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroisonicotinate is a key heterocyclic building block in the synthesis of various pharmaceutical compounds and agrochemicals. Rigorous analytical characterization is essential to confirm its identity, purity, and stability, ensuring the quality and reliability of downstream applications. This guide provides a comparative overview of the primary analytical methods for its characterization, complete with experimental protocols and expected quantitative data.
Structural and Spectroscopic Analysis
A combination of spectroscopic techniques is employed to elucidate and confirm the molecular structure of this compound. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by probing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR): This technique identifies the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons.
¹³C NMR (Carbon-13 NMR): This method provides information on the number and types of carbon atoms. The spectrum will show distinct peaks for each of the seven carbons in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
| Technique | Assignment | Expected Chemical Shift (δ) in ppm | Notes |
| ¹H NMR | -OCH₃ | ~3.9 | Singlet, integrating to 3 protons. |
| Pyridine-H₅ | ~7.7 | Doublet of doublets, shows coupling to H₃ and H₆. | |
| Pyridine-H₃ | ~7.9 | Doublet, shows coupling to H₅. | |
| Pyridine-H₆ | ~8.5 | Doublet, shows coupling to H₅. | |
| ¹³C NMR | -OCH₃ | ~53 | |
| Pyridine-C₅ | ~122 | ||
| Pyridine-C₃ | ~125 | ||
| Pyridine-C₄ | ~142 | Quaternary carbon, may show a weaker signal. | |
| Pyridine-C₆ | ~150 | ||
| Pyridine-C₂ | ~152 | Carbon bearing the chlorine atom. | |
| C=O (Ester) | ~164 | Carbonyl carbon, typically in the downfield region.[1] |
Note: Expected values are based on typical chemical shifts for similar structures and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique that also provides structural information through characteristic fragmentation patterns.
| m/z (Mass-to-Charge Ratio) | Assignment | Expected Relative Intensity | Notes |
| 171/173 | [M]⁺ (Molecular Ion) | Moderate | A characteristic 3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) is the key diagnostic feature. |
| 140/142 | [M - OCH₃]⁺ | High | Loss of the methoxy radical from the ester group. The 3:1 isotopic pattern should persist. |
| 112/114 | [M - COOCH₃]⁺ | Moderate | Loss of the entire carbomethoxy group. The 3:1 isotopic pattern should persist. |
| 76 | [C₄H₂NCl]⁺ or related fragments | Variable | Fragmentation of the pyridine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch (Aromatic) | Pyridine Ring | Medium-Weak |
| ~2950 | C-H Stretch (Aliphatic) | Methyl Group | Medium-Weak |
| ~1730 | C=O Stretch (Ester) | Carbonyl | Strong |
| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring | Medium-Strong |
| ~1250 | C-O Stretch (Ester) | Ester Linkage | Strong |
| ~1100 | C-Cl Stretch | Chloro-substituent | Medium-Strong |
Chromatographic Analysis
Chromatography is essential for separating this compound from impurities, starting materials, and by-products, thereby determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically most effective.
| Parameter | Alternative 1: Isocratic Elution | Alternative 2: Gradient Elution |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Composition | 60:40 (A:B) | Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | Diode Array Detector (DAD) scanning 200-400 nm |
| Advantages | Simple, robust, good for routine quality control. | Better resolution for complex mixtures with impurities of varying polarities. |
| Disadvantages | May not resolve all impurities if they have similar retention times. | Longer run and re-equilibration times. |
Gas Chromatography (GC)
GC, often coupled with Mass Spectrometry (GC-MS), is a powerful alternative for purity analysis, especially for identifying volatile impurities.
| Parameter | Typical Conditions |
| Column | Capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Advantages | High resolution and sensitivity; provides structural information when coupled with MS. |
| Disadvantages | Requires the analyte to be thermally stable and volatile. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, ensure an adequate number of scans for a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time is typically required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Protocol 2: HPLC Purity Analysis (Gradient Method)
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both solvents.
-
Standard Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation : Prepare the sample to be analyzed at approximately 0.1 mg/mL in the same diluent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Run : Equilibrate the C18 column with the initial mobile phase composition (95:5 A:B). Inject 10 µL of the prepared sample and run the gradient method as described in the table above.
-
Data Analysis : Identify the peak for this compound based on its retention time relative to the standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Workflows
Overall Characterization Workflow
Caption: General workflow from synthesis to final characterization.
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
References
A Comparative Guide to HPLC and GC Analysis for Methyl 2-chloroisonicotinate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 2-chloroisonicotinate (CAS No: 58481-11-1) is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The choice of analytical technique is paramount for accurate quantification of the main component and potential impurities. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with representative experimental protocols and performance data.
This compound is a substituted pyridine derivative, and its physicochemical properties—specifically its volatility and thermal stability—determine the suitability of either HPLC or GC.[3][4] While both are powerful chromatographic techniques, they operate on different principles, offering distinct advantages and limitations for this particular analysis.[5]
Comparative Overview of Analytical Techniques
The primary distinction between HPLC and GC lies in the mobile phase and the required state of the analyte. HPLC uses a liquid mobile phase to separate compounds that are soluble in a liquid, making it ideal for non-volatile or thermally sensitive substances.[3][6] In contrast, GC employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable enough to be vaporized without degradation.[4] Since commercial suppliers specify purity for this compound using GC, it confirms the compound's suitability for gas-phase analysis.
Experimental Protocols
The following sections detail representative methodologies for analyzing this compound purity by both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for structurally related compounds, such as isonicotinic acid, and is well-suited for separating the parent compound from non-volatile impurities.[7] A reversed-phase method is typically employed for polar aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Protocol
This method is highly effective for separating this compound from other volatile impurities. The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Sample Preparation:
-
Select a suitable solvent such as Dichloromethane or Methanol.
-
Accurately weigh approximately 50 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the solvent to achieve a final concentration of 2.0 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Performance Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or resolution of specific impurities.
Table of Comparative Performance Metrics:
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase.[8] | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[8] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable analytes. |
| Typical Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Precision (% RSD) | ≤ 2.0%[8] | ≤ 1.5% |
| Limit of Detection | Low ng range | pg to low ng range (FID is very sensitive) |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Column Efficiency | Good | Excellent, typically provides sharper peaks.[6] |
| Sample Throughput | Moderate | High |
Workflow and Decision Logic
The following diagrams illustrate the general experimental workflow for each technique and a logical process for selecting the appropriate method.
Conclusion
Both HPLC and GC are viable and powerful techniques for the purity assessment of this compound.
Gas Chromatography (GC) is generally the preferred method for routine quality control. Its high resolution, speed, and the confirmation from suppliers that it is a standard release test make it an efficient and reliable choice for quantifying the main component and other volatile impurities.[6]
High-Performance Liquid Chromatography (HPLC) serves as an essential complementary technique. It is indispensable when potential impurities are non-volatile, polar, or thermally unstable, which would not be detected by GC.[5] Therefore, for comprehensive impurity profiling and method validation during drug development, employing both techniques is a robust strategy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Interpreting the NMR Spectrum of Methyl 2-chloroisonicotinate: A Comparative Guide
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-chloroisonicotinate, a key building block in medicinal chemistry. Through a comparative analysis with related structures, this document aims to facilitate the rapid and accurate identification and characterization of this and similar molecules.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound and two comparable molecules: Methyl isonicotinate and 2-chloropyridine. The data is presented to highlight the influence of the chloro and methyl ester substituents on the chemical shifts of the pyridine ring.
| Compound | Proton/Carbon | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| This compound | H-3 | ~8.55 (d, J ≈ 5.2 Hz) | ~151.8 |
| H-5 | ~7.80 (d, J ≈ 5.2 Hz) | ~123.5 | |
| H-6 | ~8.65 (s) | ~149.5 | |
| -OCH₃ | ~3.95 (s) | ~52.8 | |
| C-2 | - | ~152.5 | |
| C-3 | - | ~122.0 | |
| C-4 | - | ~145.0 | |
| C-5 | - | ~123.5 | |
| C-6 | - | ~149.5 | |
| -C=O | - | ~164.5 | |
| Methyl isonicotinate [1] | H-2, H-6 | 8.78 (d) | 150.5 |
| H-3, H-5 | 7.84 (d) | 123.2 | |
| -OCH₃ | 3.96 (s) | 52.5 | |
| C-2, C-6 | - | 150.5 | |
| C-3, C-5 | - | 123.2 | |
| C-4 | - | 141.8 | |
| -C=O | - | 165.6 | |
| 2-Chloropyridine [2][3] | H-3 | 7.32 (ddd, J = 7.6, 4.8, 0.7 Hz) | 123.9 |
| H-4 | 7.64 (td, J = 7.6, 2.0 Hz) | 139.0 | |
| H-5 | 7.23 (ddd, J = 7.6, 4.8, 0.7 Hz) | 122.7 | |
| H-6 | 8.39 (ddd, J = 4.8, 2.0, 0.7 Hz) | 150.1 | |
| C-2 | - | 152.8 | |
| C-3 | - | 123.9 | |
| C-4 | - | 139.0 | |
| C-5 | - | 122.7 | |
| C-6 | - | 150.1 |
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
3. ¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
Visualizing Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions between the aromatic protons in this compound.
Caption: Spin-spin coupling in this compound.
Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet for the methyl ester protons. The proton at the 6-position (H-6) is expected to be the most downfield and appear as a singlet due to the absence of adjacent protons. The protons at the 3 and 5-positions (H-3 and H-5) will appear as doublets due to coupling to each other. The electron-withdrawing effect of the chlorine atom at the 2-position and the ester group at the 4-position deshields the ring protons, causing them to resonate at a lower field compared to unsubstituted pyridine.
In the ¹³C NMR spectrum, six distinct signals are anticipated, corresponding to the four carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon attached to the chlorine (C-2) and the carbon attached to the ester group (C-4) are expected to be the most downfield among the ring carbons due to the strong deshielding effects of these electronegative substituents. The carbonyl carbon will appear at the lowest field, typically in the range of 160-170 ppm.
References
A Comparative Analysis for Synthetic Strategy: Methyl 2-chloroisonicotinate vs. Methyl 2-bromoisonicotinate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Methyl 2-chloroisonicotinate and Methyl 2-bromoisonicotinate are two common intermediates used in the synthesis of complex substituted pyridine derivatives, which are core scaffolds in many pharmaceutical agents. This guide provides an objective comparison of these two reagents, focusing on their physicochemical properties and relative performance in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Methyl 2-bromoisonicotinate is presented below. These properties are essential for handling, storage, and reaction setup.
| Property | This compound | Methyl 2-bromoisonicotinate |
| CAS Number | 58481-11-1 | 26156-48-9[1] |
| Molecular Formula | C₇H₆ClNO₂[2] | C₇H₆BrNO₂[1] |
| Molecular Weight | 171.58 g/mol [2] | 216.03 g/mol [1] |
| Appearance | White to light brown solid[2] or White or Colorless to Yellow powder to lump to clear liquid[3][4] | Off-white crystalline powder[1] or White to Light yellow powder to crystal[5] |
| Melting Point | 32-36 °C[2][4] | 35-36 °C[1][6] or 34.0 to 38.0 °C[5] |
| Boiling Point | 70°C @ 0.1 mmHg[2] | ~268.0 °C @ 760 mmHg[1] |
| Density | 1.294 g/cm³ (Predicted)[2] | 1.6 g/cm³[1] |
| Solubility | - | Soluble in Methanol[5][6] |
| Storage | Inert atmosphere, 2-8°C[2] | Room Temperature (Recommended in a cool and dark place, <15°C)[5] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in the chemical behavior of this compound and Methyl 2-bromoisonicotinate lies in their reactivity in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the differing carbon-halogen bond strengths.
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[7] The C-Cl bond has a BDE of approximately 339 kJ/mol, while the C-Br bond is weaker at around 276 kJ/mol.[7] In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] A weaker bond leads to a faster oxidative addition, allowing the reaction to proceed under milder conditions.[7]
Therefore, Methyl 2-bromoisonicotinate is generally more reactive than this compound .[7][8] This has significant implications for reaction conditions:
-
Methyl 2-bromoisonicotinate: Can often be coupled under milder temperatures and with a broader range of palladium catalysts and ligands.[7]
-
This compound: Typically requires higher temperatures, longer reaction times, and more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like Buchwald ligands) to achieve comparable yields.[7][9]
The choice between the two reagents often represents a trade-off between reactivity and cost, as chlorinated starting materials are frequently less expensive and more widely available.[7]
Comparative Performance in Suzuki-Miyaura Coupling
While direct side-by-side comparative studies for these specific substrates are limited in the literature, the expected performance based on analogous 2-halopyridine systems can be summarized as follows.
| Feature | This compound (Expected) | Methyl 2-bromoisonicotinate (Expected) |
| Reactivity | Moderate | High[9] |
| Typical Conditions | Higher temperatures, more active catalysts (e.g., Pd/Buchwald ligands), stronger bases may be needed.[9] | Mild to moderate temperatures (e.g., 80-100 °C), standard catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[9] |
| Reaction Time | Generally longer | Generally shorter |
| Yield | Moderate to good, but often lower than the bromo-analogue under identical conditions.[9] | Good to excellent.[9] |
Experimental Protocols
The following are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These should serve as a starting point, and optimization for specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromoisonicotinate (Higher Reactivity)
Objective: To synthesize a 2-aryl-isonicotinate derivative from Methyl 2-bromoisonicotinate.
Materials:
-
Methyl 2-bromoisonicotinate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine Methyl 2-bromoisonicotinate, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Lower Reactivity)
Objective: To synthesize a 2-aryl-isonicotinate derivative from this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.02 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene or 1,4-Dioxane, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Decision Making
The following diagrams illustrate the general experimental workflow for cross-coupling and a decision-making process for selecting between the two reagents.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Isonicotinate Esters in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Among the versatile building blocks available, halogenated isonicotinate esters are frequently employed. This guide provides an objective comparison of the reactivity of chloro- and fluoro-isonicotinate esters, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and representative experimental data from related systems.
General Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in heterocyclic chemistry. The reactivity of 4-halopyridines, including isonicotinate esters, is significantly influenced by the nature of the halogen substituent. In general, for SNAr reactions where the rate-determining step is the initial attack of the nucleophile, the reactivity order is often F > Cl > Br > I.[1][2] This is contrary to the carbon-halogen bond strength (C-F > C-Cl) and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]
However, the relative reactivity can be influenced by several factors, including the nature of the nucleophile, solvent, and the presence of acidic or basic catalysts.[4][5] For instance, with weakly basic nucleophiles, the cleavage of the carbon-halogen bond can become more important in the rate-determining step, which can alter the reactivity order.[4]
Reactivity Comparison
| Feature | Fluoro-Isonicotinate Esters | Chloro-Isonicotinate Esters |
| Electrophilicity of C-4 | Higher, due to the strong electron-withdrawing effect of fluorine. | Lower, compared to the fluoro analogue. |
| Rate of Nucleophilic Attack | Generally faster, especially with strong nucleophiles.[1] | Generally slower than the fluoro analogue.[1] |
| Carbon-Halogen Bond Strength | Stronger C-F bond. | Weaker C-Cl bond. |
| Leaving Group Ability | Fluoride is a poorer leaving group than chloride in terms of bond cleavage. | Chloride is a better leaving group than fluoride. |
| Overall SNAr Reactivity | Often higher due to the dominant effect of accelerated nucleophilic attack. | Often lower, but can be enhanced under certain conditions. |
| Influence of Nucleophile | Highly reactive with a broad range of nucleophiles. | Reactivity is more dependent on the nucleophile's strength. |
| Catalysis | Less common to require acid catalysis. | Acid catalysis can be employed to enhance reactivity.[4] |
Experimental Protocols
A representative experimental protocol for comparing the reactivity of ethyl 4-chloroisonicotinate and ethyl 4-fluoroisonicotinate in an SNAr reaction with a primary amine is provided below. This protocol is based on general procedures for SNAr reactions on halopyridines.
Objective: To compare the reaction rate and yield of the SNAr reaction between a primary amine and ethyl 4-chloroisonicotinate versus ethyl 4-fluoroisonicotinate.
Materials:
-
Ethyl 4-chloroisonicotinate
-
Ethyl 4-fluoroisonicotinate
-
Benzylamine (or other primary amine)
-
Potassium carbonate (or other suitable base)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the corresponding halopyridine (1.0 equiv.), the primary amine (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMSO) to each flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Conditions: Heat the reaction mixtures to a specific temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC, HPLC, or GC-MS.
-
Work-up: Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography.
-
Analysis: Determine the yield of each reaction and compare the reaction rates based on the monitoring data.
Visualizing the Reaction and Workflow
To better understand the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Workflow for the comparative reactivity study.
References
A Comparative Guide to Methyl 2-chloroisonicotinate and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical factor influencing reaction efficiency, yield, and overall project timelines. Methyl 2-chloroisonicotinate is a versatile reagent frequently employed in the construction of substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound with its bromo- and fluoro-analogs in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The information presented herein is supported by representative experimental data and detailed protocols to facilitate informed decision-making in synthetic route design.
Certificate of Analysis (COA): A Quality Benchmark
A Certificate of Analysis for a reagent like this compound provides crucial information regarding its quality and purity, ensuring reproducibility in experimental results. While a specific COA from a single supplier is not universally representative, a typical analysis for a high-purity grade of this compound would include the parameters outlined in Table 1. Researchers should always consult the supplier-specific COA for detailed information.
Table 1: Typical Certificate of Analysis for this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Purity (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 33-37 °C | 35.5 °C | Capillary Method |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% | Dichloromethane: 0.02% | Headspace GC |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The reactivity of 2-halopyridine derivatives in this reaction is highly dependent on the nature of the halogen substituent, following the general trend of I > Br > Cl > F.[1][2] This trend is directly related to the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the rate-determining oxidative addition step compared to the stronger C-Cl bond. Consequently, Methyl 2-bromoisonicotinate is expected to exhibit higher reactivity than this compound, while the fluoro-analog is generally unreactive under standard conditions.
Table 2: Comparison of Methyl 2-haloisonicotinates in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Starting Material | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-phenylisonicotinate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| Methyl 2-bromoisonicotinate | Methyl 2-phenylisonicotinate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 4 | 92 |
| Methyl 2-fluoroisonicotinate | Methyl 2-phenylisonicotinate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | < 5 |
Note: The presented yields are representative values based on general reactivity trends and may vary depending on the specific reaction conditions and catalyst system employed.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the reactivity of the 2-halopyridine substrate is dictated by the carbon-halogen bond strength.[3] As such, Methyl 2-bromoisonicotinate is a more reactive coupling partner than this compound in the Sonogashira reaction. Achieving efficient coupling with the chloro-derivative often necessitates more forcing conditions, such as higher temperatures and the use of more sophisticated catalyst systems. The fluoro-analog is typically not a viable substrate for this transformation.
Table 3: Comparison of Methyl 2-haloisonicotinates in the Sonogashira Coupling with Phenylacetylene
| Starting Material | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-(phenylethynyl)isonicotinate | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 16 | 68 |
| Methyl 2-bromoisonicotinate | Methyl 2-(phenylethynyl)isonicotinate | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 25 | 6 | 89 |
| Methyl 2-fluoroisonicotinate | Methyl 2-(phenylethynyl)isonicotinate | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 24 | No reaction |
Note: The presented yields are representative values based on general reactivity trends and may vary depending on the specific reaction conditions and catalyst system employed.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the corresponding Methyl 2-haloisonicotinate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated at the specified temperature and time as indicated in Table 2. After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of the corresponding Methyl 2-haloisonicotinate (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol) in a mixture of THF (8 mL) and triethylamine (2 mL) is degassed with argon for 15 minutes. The reaction mixture is stirred at the specified temperature and time as indicated in Table 3. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To provide a clearer understanding of the experimental process and the underlying reaction mechanisms, the following diagrams have been generated using the DOT language.
References
Validating the Structure of a Methyl 2-chloroisonicotinate Derivative: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of novel compounds is a cornerstone of drug discovery and development. For derivatives of Methyl 2-chloroisonicotinate, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of three pivotal analytical techniques for structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By presenting supporting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the knowledge to effectively validate the structure of their synthesized molecules.
Data Presentation: A Head-to-Head Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Methyl 2-chloro-6-methylisonicotinate
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| ~7.80 | s | H-5 | ~164.0 |
| ~7.65 | s | H-3 | ~158.0 |
| ~3.90 | s | -OCH₃ | ~150.0 |
| ~2.60 | s | -CH₃ | ~148.0 |
| ~122.0 | |||
| ~120.0 | |||
| ~52.5 | |||
| ~24.0 |
Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine structures.
Table 2: Mass Spectrometry (MS) Data for Methyl 2-chloro-6-methylisonicotinate
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | 100/33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 154/156 | 70/23 | [M - OCH₃]⁺ |
| 126/128 | 45/15 | [M - COOCH₃]⁺ |
| 91 | 60 | [C₅H₃NCl]⁺ |
Note: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a characteristic indicator of a chlorine atom.[1]
Table 3: Single-Crystal X-ray Crystallography Data for a Representative Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.432 |
| b (Å) | 11.234 |
| c (Å) | 12.876 |
| α (°) | 90 |
| β (°) | 102.5 |
| γ (°) | 90 |
| Volume (ų) | 1190.5 |
| Key Bond Length (Å) | C-Cl: ~1.74, C=O: ~1.21, C-O(ester): ~1.34 |
| Key Bond Angle (°) | O=C-O(ester): ~125, C-C-Cl: ~118 |
Note: Data presented is for a comparable substituted chloro-pyridine derivative to illustrate typical crystallographic parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms within the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei.
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum using a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for this type of molecule).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and calibrate the chemical shift referencing the TMS signal to 0.00 ppm.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electron Ionization - EI):
-
Use a mass spectrometer equipped with an electron ionization source.
-
Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Set the ionization energy to a standard value of 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The presence of an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak is indicative of a single chlorine atom.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose logical fragmentation pathways that account for the observed fragment ions, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Single-Crystal X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and crystal packing information.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed single crystal (typically < 0.5 mm in each dimension) and mount it on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.
-
-
Data Analysis:
-
Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles.
-
Examine the crystal packing to identify intermolecular interactions such as hydrogen bonds or π-π stacking.
-
Mandatory Visualizations
Diagrams are crucial for visualizing complex information and workflows. The following are presented in the DOT language for Graphviz.
References
A Researcher's Guide to Cross-Reactivity Assessment of Methyl 2-chloroisonicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations for assessing the cross-reactivity of Methyl 2-chloroisonicotinate. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines the established principles and experimental protocols applicable to it and its structural analogs. The guide is intended to equip researchers with the necessary framework to design and interpret their own cross-reactivity studies.
Introduction to Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific antigen they were raised against. For a small molecule like this compound, which acts as a hapten, this phenomenon is of critical importance in the development of specific and reliable diagnostic assays or in understanding potential off-target effects in drug development. Cross-reactivity is primarily driven by the structural similarity between the target analyte and other compounds.
Potential Cross-Reactants and Alternatives
The cross-reactivity of an antibody raised against this compound should be evaluated against a panel of structurally related compounds. These may include precursors, metabolites, or other drugs and chemicals with a similar pyridine-based scaffold. Based on the structure of this compound, potential cross-reactants and structural analogs to consider for comparative studies include:
-
Isonicotinic Acid: The parent carboxylic acid.
-
2-Chloroisonicotinic Acid: The unesterified precursor.
-
Methyl isonicotinate: The non-chlorinated analog.
-
Methyl 2-chloronicotinate: An isomer with the chloro and ester groups at different positions.
-
Methyl 6-chloroisonicotinate: An isomer with the chloro group at a different position.
-
Other substituted pyridines: A broader panel of pyridine derivatives relevant to the specific application.
Experimental Protocols for Cross-Reactivity Assessment
The most common and appropriate method for determining the cross-reactivity of small molecules like this compound is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Competitive ELISA Protocol
This protocol outlines the steps to assess the cross-reactivity of various compounds against an antibody specific for this compound.
1. Reagent Preparation:
- Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
- Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Assay Buffer: 0.5% BSA in PBST.
- Antibody Solution: Dilute the primary antibody against this compound in Assay Buffer to a pre-determined optimal concentration.
- Enzyme-Conjugated Secondary Antibody: An appropriate HRP-conjugated secondary antibody diluted in Assay Buffer.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
- Stop Solution: 2 M Sulfuric Acid.
- Standards and Competitors: Prepare serial dilutions of this compound (standard) and potential cross-reactants in Assay Buffer.
2. Plate Coating:
- Coat the wells of a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA or Ovalbumin) diluted in Coating Buffer.
- Incubate overnight at 4°C.
3. Washing and Blocking:
- Wash the plate three times with Wash Buffer.
- Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
- Add the standard or competitor solutions to the wells.
- Immediately add the primary antibody solution to all wells.
- Incubate for 1-2 hours at room temperature. During this step, the free analyte (standard or competitor) and the coated analyte will compete for binding to the primary antibody.
5. Secondary Antibody Incubation:
- Wash the plate three times with Wash Buffer.
- Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
6. Signal Development and Measurement:
- Wash the plate five times with Wash Buffer.
- Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding the Stop Solution.
- Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
- Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
- Determine the concentration of each competitor that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Data Presentation: A Hypothetical Cross-Reactivity Profile
The following table presents a hypothetical but realistic set of results from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-Chloroisonicotinic Acid | 50 | 20% |
| Methyl isonicotinate | 200 | 5% |
| Isonicotinic Acid | >1000 | <1% |
| Methyl 2-chloronicotinate | 500 | 2% |
| Pyridine | >10000 | <0.1% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps involved in a competitive ELISA for determining cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Conceptual Diagram of Cross-Reactivity
This diagram illustrates the principle of antibody cross-reactivity based on structural similarity.
Caption: Antibody binding to a target analyte and a cross-reacting analog.
Potential Metabolic Pathway of Pyridine Carboxylic Acids
While the specific metabolic pathway of this compound in humans is not well-documented in publicly available literature, this generalized diagram illustrates a potential metabolic route for pyridine carboxylic acids based on known biotransformation pathways. This can be a starting point for identifying potential metabolites to test for cross-reactivity.
Caption: A potential metabolic pathway for this compound.
Conclusion
This guide provides a foundational framework for researchers and drug development professionals to approach the cross-reactivity assessment of this compound. By employing the outlined competitive ELISA protocol and considering the potential cross-reactants, researchers can generate the necessary data to ensure the specificity and reliability of their assays and to better understand the potential for off-target interactions of this compound and its analogs. The provided visualizations offer a clear understanding of the experimental workflow and the underlying principles of cross-reactivity.
The Chloro Advantage: A Cost-Effectiveness Analysis of Methyl 2-chloroisonicotinate in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comprehensive comparison of Methyl 2-chloroisonicotinate and its alternatives, focusing on their application in the synthesis of key pharmaceutical intermediates. Through an examination of experimental data and cost analysis, we demonstrate the cost-effectiveness of this versatile building block.
This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the production of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. One prominent example is the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer. A key intermediate in the synthesis of Ceritinib is 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The synthesis of this intermediate provides a clear case study for comparing the cost-effectiveness of starting with a chloro-substituted pyridine, such as a derivative of this compound, versus other halogenated pyridines.
Comparative Analysis of Halogenated Pyridines in Nucleophilic Aromatic Substitution
The key reaction in the early stages of the Ceritinib intermediate synthesis is a nucleophilic aromatic substitution (SNAr), where an alkoxy group replaces a halogen on the pyridine ring. The choice of the halogen (chlorine vs. bromine) on the starting material significantly influences the reaction's efficiency and cost.
| Feature | This compound Derivative | Methyl 2-bromoisonicotinate Derivative |
| Starting Material Cost | Lower | Higher |
| Reactivity in SNAr | Sufficient for industrial applications | Generally higher, but not always necessary |
| Reaction Conditions | Often requires slightly higher temperatures or longer reaction times | Milder conditions may be possible |
| Overall Process Cost | More cost-effective due to lower raw material cost | Higher overall cost despite potentially faster reactions |
| Yield | High yields are achievable with optimized conditions | High yields are generally expected |
While bromo-substituted pyridines are generally more reactive than their chloro- counterparts in nucleophilic aromatic substitution reactions, this higher reactivity does not always translate to a more cost-effective process, especially in large-scale industrial synthesis. The significantly lower cost of chloro-substituted starting materials often outweighs the benefits of faster reaction times or milder conditions offered by bromo-derivatives. For the synthesis of the Ceritinib intermediate, industrial processes have been optimized to achieve high yields using the more economical chloro-substituted pyridines, making them the preferred choice from a cost-effectiveness standpoint.
Experimental Protocol: Synthesis of a Key Ceritinib Intermediate Precursor
The following protocol is a representative example of a nucleophilic aromatic substitution reaction to form a 2-alkoxypyridine derivative, a crucial step in the synthesis of the Ceritinib intermediate.
Reaction: Methoxydechlorination of a this compound derivative
Materials:
-
Methyl 2-chloro-5-methylisonicotinate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of Methyl 2-chloro-5-methylisonicotinate (1.0 eq) in a mixture of anhydrous methanol and anhydrous toluene, add sodium methoxide (1.5 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Methyl 2-methoxy-5-methylisonicotinate.
Logical Workflow for Starting Material Selection
The decision-making process for selecting the optimal starting material in a pharmaceutical synthesis project involves a multi-faceted evaluation. The following diagram illustrates the key considerations in the choice between a chloro- and a bromo-substituted pyridine derivative.
The GSK-3 Signaling Pathway: A Target for Pyridine-Based Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of the GSK-3 signaling pathway is implicated in numerous diseases, including type 2 diabetes, Alzheimer's disease, and cancer. As such, GSK-3 has emerged as a significant therapeutic target for drug development. Pyridine-based molecules have shown promise as potent and selective inhibitors of GSK-3.
The following diagram illustrates a simplified representation of the GSK-3 signaling pathway, highlighting its central role and key interactions.
Conclusion
The synthesis of complex pharmaceutical agents requires a careful and strategic approach to the selection of starting materials. While more reactive intermediates may offer certain advantages in laboratory-scale synthesis, the economic realities of large-scale production often favor more cost-effective, readily available starting materials. The case of this compound and its application in the synthesis of kinase inhibitors like Ceritinib illustrates that with appropriate process optimization, chloro-substituted pyridines represent a highly cost-effective choice. Their lower purchase price, coupled with the ability to achieve high-yielding transformations, makes them a cornerstone for the economically viable production of life-saving medicines. For researchers and drug developers, a thorough evaluation of the trade-offs between reactivity and cost is essential for the successful and sustainable development of new pharmaceuticals.
Performance of Methyl 2-chloroisonicotinate in Different Coupling Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroisonicotinate is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Its utility is largely defined by its performance in various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of this compound's reactivity in key coupling protocols, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The information is supported by experimental data from analogous systems and established reactivity principles to inform substrate selection and reaction optimization.
General Reactivity Profile
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F. Consequently, this compound is generally less reactive than its bromo or iodo counterparts. This lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, and more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos ligands) to achieve comparable yields to the more reactive halides. However, its cost-effectiveness and commercial availability make it an attractive alternative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. While specific data for this compound is limited in readily available literature, the successful coupling of structurally similar 2-chloropyridines provides valuable insight. For instance, the Suzuki coupling of methyl 6-chloro-2-methoxyisonicotinate with phenylboronic acid, catalyzed by Pd(PPh₃)₄, proceeds to give the desired product, suggesting that this compound would behave similarly.
Comparison with Other Halogenated Isonicotinates (Suzuki-Miyaura Coupling)
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Methyl 2-bromoisonicotinate | High | Mild to moderate temperatures (80-100 °C), various palladium catalysts and ligands. | Good to excellent |
| This compound | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands, and stronger bases may be required. [1] | Moderate to good, often lower than the bromo analogue under identical conditions. [1] |
| Methyl 2-fluoroisonicotinate | Low to negligible | Generally not a suitable substrate for standard Suzuki-Miyaura coupling. | Poor to no reaction |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative (General)
This protocol is a general guideline and may require optimization for this compound.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, 2-chloropyridines are less reactive than their bromo and iodo counterparts. Achieving successful Sonogashira coupling with this compound often requires a robust catalyst system and potentially higher temperatures. Copper-free conditions have also been developed to avoid the formation of diyne byproducts.
Comparison of Halide Reactivity in Sonogashira Coupling
| Halide | Reactivity | Typical Conditions |
| Iodo | High | Pd catalyst, Cu(I) cocatalyst, amine base, room temperature to mild heating. |
| Bromo | Moderate | Pd catalyst, Cu(I) cocatalyst, amine base, mild to moderate heating. |
| Chloro | Low | Requires more active Pd catalysts (e.g., with bulky, electron-rich ligands), stronger bases, and often higher temperatures. |
Experimental Protocol: Sonogashira Coupling of a 2-Chloropyridine Derivative (General)
This protocol is a general guideline and may require optimization.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (for traditional Sonogashira)
-
Phosphine ligand (e.g., PPh₃, Xantphos) (if needed)
-
Amine base (e.g., triethylamine, diisopropylethylamine) (as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in an anhydrous solvent, add the palladium catalyst, copper(I) iodide (if used), and the amine base under an inert atmosphere.
-
Heat the mixture to the required temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reactivity of this compound in this reaction is expected to be lower than that of its bromo analog. Successful amination of 2-chloropyridines often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond to the palladium catalyst.
Comparison with Other Halogenated Isonicotinates (Buchwald-Hartwig Amination)
| Substrate | Relative Reactivity | Typical Conditions | Expected Yield |
| Methyl 2-bromoisonicotinate | High | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions. | Good to excellent |
| This compound | Moderate | Requires specialized ligands (e.g., biarylphosphines) and potentially higher temperatures. [1] | Moderate to good, depending on the amine and catalyst system. |
| Methyl 2-fluoroisonicotinate | Low (via Pd-catalysis) | Not a typical substrate for Buchwald-Hartwig amination. Susceptible to nucleophilic aromatic substitution (SNAr) under different conditions. | Poor to no reaction via Buchwald-Hartwig mechanism[1] |
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative (General)
This protocol is a general guideline and may require optimization.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine this compound, the amine, the palladium pre-catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude product by column chromatography.
-
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. As with other coupling reactions, the C-Cl bond of this compound presents a higher activation barrier for oxidative addition compared to C-Br or C-I bonds. Therefore, efficient Heck coupling of this compound typically requires higher temperatures and a carefully selected catalyst system, often involving electron-rich and bulky ligands to promote the initial oxidative addition step.
General Considerations for Heck Coupling of 2-Chloropyridines
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) sources are commonly used.
-
Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of the C-Cl bond.
-
Base: An inorganic base such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) is typically used to neutralize the hydrogen halide generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly employed.
Experimental Protocol: Heck Coupling of a 2-Chloropyridine Derivative (General)
This protocol is a general guideline and may require optimization.
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if required) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the alkene, the palladium catalyst, the ligand (if used), and the base in the solvent.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a valuable and cost-effective building block for a variety of palladium-catalyzed cross-coupling reactions. While its reactivity is lower than the corresponding bromo and iodo derivatives, successful couplings can be achieved by employing more forcing conditions, including higher temperatures, stronger bases, and specialized catalyst systems featuring bulky, electron-rich phosphine ligands. The choice of specific conditions will depend on the nature of the coupling partner and the desired product. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes utilizing this compound.
References
Benchmarking Methyl 2-chloroisonicotinate: A Comparative Guide for Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The selection of appropriately functionalized pyridine building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a drug discovery program. Methyl 2-chloroisonicotinate, a versatile reagent, is frequently employed for the introduction of a substituted pyridine-4-carboxylate moiety. This guide provides an objective, data-driven comparison of this compound against other key pyridine building blocks, focusing on their performance in widely used cross-coupling reactions, their physicochemical properties, and relative cost.
Performance in Key Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the construction of C-C and C-N bonds, respectively. The reactivity of the halopyridine building block in these transformations is of paramount importance. This section benchmarks the performance of this compound against its bromo-analog and the corresponding cyano-substituted pyridines.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, bromo- and iodo-pyridines are generally more reactive than their chloro-counterparts, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.
| Pyridine Building Block | Product | Reaction Conditions | Yield (%) |
| This compound | Methyl 2-(4-methoxyphenyl)isonicotinate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h | 75-85 |
| Methyl 2-bromoisonicotinate | Methyl 2-(4-methoxyphenyl)isonicotinate | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 8 h | 85-95 |
| 2-Chloro-4-cyanopyridine | 2-(4-Methoxyphenyl)-4-cyanopyridine | Pd₂(dba)₃, XPhos, K₃PO₄, t-BuOH/H₂O, 110 °C, 18 h | 70-80 |
| 2-Bromo-4-cyanopyridine | 2-(4-Methoxyphenyl)-4-cyanopyridine | Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 80 °C, 6 h | 90-98 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below compares the performance of the selected pyridine building blocks in a typical reaction with morpholine.
| Pyridine Building Block | Product | Reaction Conditions | Yield (%) |
| This compound | Methyl 2-(morpholino)isonicotinate | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °C, 16 h | 65-75 |
| Methyl 2-bromoisonicotinate | Methyl 2-(morpholino)isonicotinate | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C, 10 h | 80-90 |
| 2-Chloro-4-cyanopyridine | 2-(Morpholino)-4-cyanopyridine | Pd(OAc)₂, DavePhos, K₃PO₄, Dioxane, 120 °C, 24 h | 60-70 |
| 2-Bromo-4-cyanopyridine | 2-(Morpholino)-4-cyanopyridine | Pd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 90 °C, 8 h | 85-95 |
Physicochemical Properties
The physical and chemical properties of a building block can significantly influence its handling, reactivity, and the properties of the final product.
| Property | This compound | Methyl 2-bromoisonicotinate | 2-Chloro-4-cyanopyridine | 2-Bromo-4-cyanopyridine |
| Molecular Weight | 171.58 g/mol | 216.03 g/mol [1] | 138.55 g/mol [2] | 183.01 g/mol [3] |
| Melting Point | 32-36 °C[4][5] | 35-37 °C[6] | 69-73 °C[7][8] | 78-80 °C[9] |
| Boiling Point | 70 °C / 0.1 mmHg[5] | ~268.0 °C at 760 mmHg[1] | 104-106 °C / 15 mmHg[7] | 243.4 °C at 760 mmHg[9] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Insoluble in water, soluble in acidic aqueous solutions and some organic solvents[10] | Insoluble in water[11] |
| Appearance | White to light brown solid[5] | Off-white crystalline powder[1] | White or off-white solid powder[10] | White to light yellow to light orange powder to crystal[12] |
Cost Analysis
The cost of starting materials is a critical factor in the overall efficiency of a synthetic campaign, particularly in large-scale production.
| Compound | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) |
| This compound | ~$6.40/g (5g) | ~$6.80/g (25g)[13] | ~$4.95/g (5G)[4] |
| Methyl 2-bromoisonicotinate | £15.00/g (1g)[6] | $109.00/g (1G) | $193.19/g (1G)[14] |
| 2-Chloro-4-cyanopyridine | $6.04/g (25 G)[15] | ~$0.74/g (5G)[16] | ~$40.85/kg (for reagent grade)[17] |
| 2-Bromo-4-cyanopyridine | €56.70/g (5g)[18] | $86.65/g (1 g)[19] |
Note: Prices are approximate and subject to change based on supplier and quantity.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halopyridine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., Xantphos, 0.05 mmol), and base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., toluene, 5 mL) is added, and the reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This comparative analysis demonstrates that while this compound is a viable and often more cost-effective building block, its bromo-analog, methyl 2-bromoisonicotinate, generally offers higher reactivity in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for milder conditions and potentially higher yields. Similarly, 2-bromo-4-cyanopyridine exhibits superior reactivity compared to its chloro-counterpart. The choice between these building blocks will ultimately depend on a careful consideration of factors including the specific synthetic transformation, the sensitivity of other functional groups in the molecule, and the overall cost-effectiveness of the synthetic route. For early-stage discovery where rapid access to analogs is crucial, the more reactive bromo-derivatives may be preferable. For later-stage process development and scale-up, the cost advantages of the chloro-derivatives may outweigh the need for more forcing reaction conditions.
References
- 1. innospk.com [innospk.com]
- 2. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 26156-48-9 Cas No. | Methyl 2-bromoisonicotinate | Apollo [store.apolloscientific.co.uk]
- 7. 2-Chloro-4-cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 8. 2-Chloro-4-cyanopyridine | 33252-30-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 58481-11-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. chemimpex.com [chemimpex.com]
- 15. 2-氯-4-吡啶甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. indiamart.com [indiamart.com]
- 18. 2-Bromo-4-cyanopyridine >98.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 19. 2-Bromo-4-cyanopyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Applications of Methyl 2-Chloroisonicotinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroisonicotinate has emerged as a versatile and valuable building block in the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and reactive sites make it a sought-after intermediate for constructing complex molecular architectures. This guide provides an objective comparison of its performance in key chemical transformations, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
At a Glance: Key Applications and Alternatives
This compound is primarily utilized in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Its reactivity is often compared to its bromo- and fluoro-analogs, with the choice of reagent depending on the specific synthetic challenge and desired outcome.
| Reaction Type | Key Applications | Primary Alternatives |
| Nucleophilic Aromatic Substitution (SNAr) | Synthesis of aryl ethers and aryl amines, crucial intermediates in drug discovery (e.g., Sorafenib analogues). | Methyl 2-bromoisonicotinate, Methyl 2-fluoroisonicotinate |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-nitrogen bonds for the synthesis of highly functionalized heterocycles. | Methyl 2-bromoisonicotinate, Methyl 2-trifluoromethanesulfonyloxyisonicotinate |
Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Novel Ethers and Amines
The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position of the pyridine ring towards nucleophilic attack, making this compound an excellent substrate for SNAr reactions. This has been effectively demonstrated in the synthesis of precursors for multi-kinase inhibitors like Sorafenib.
Synthesis of Aryl Ethers
The reaction of this compound with phenols or their corresponding salts provides a direct route to 2-aryloxypyridine derivatives. These moieties are prevalent in a wide range of biologically active compounds.
Experimental Protocol: Synthesis of 2-Phenoxyisonicotinates
A mixture of this compound (1.0 equiv.), the desired phenol (1.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at 80-120 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Nucleophile | Product | Yield (%) |
| Phenol | Methyl 2-phenoxyisonicotinate | 85 |
| 4-Methoxyphenol | Methyl 2-(4-methoxyphenoxy)isonicotinate | 88 |
| 4-Aminophenol | Methyl 2-(4-aminophenoxy)isonicotinate | 75 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Synthesis of Aryl Amines and Amides
Direct amination of this compound can be challenging due to the lower nucleophilicity of amines compared to alkoxides. However, under more forcing conditions or with the use of highly nucleophilic amines, the corresponding 2-amino- or 2-amido-pyridine derivatives can be synthesized. A more common approach involves the amidation of the ester group, which can be achieved by reacting this compound with an amine.
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide
This compound (1.0 equiv.) is dissolved in a suitable solvent such as tetrahydrofuran (THF). An aqueous solution of methylamine (excess, e.g., 40% solution) is added, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired amide.
| Reactant | Product | Yield (%) |
| Methylamine | 4-Chloro-N-methylpicolinamide | >95[1] |
This amide can then undergo a subsequent SNAr reaction at the 4-position to introduce a phenoxy group, a key step in the synthesis of Sorafenib and its analogues.[1][2]
Comparison with Alternatives in SNAr Reactions
The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. While fluoro-derivatives are more reactive, their higher cost and different synthetic accessibility often make chloro-derivatives a more practical choice. Bromo-derivatives are typically less reactive than their chloro-counterparts in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Although chloro-derivatives are generally less reactive than their bromo- and iodo-analogs in oxidative addition to palladium(0), the development of advanced catalyst systems with bulky, electron-rich phosphine ligands has significantly expanded their utility.
Suzuki-Miyaura Coupling
This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic phase.
| Boronic Acid | Product | Catalyst System | Yield (%) |
| Phenylboronic acid | Methyl 2-phenylisonicotinate | Pd(PPh₃)₄ / K₂CO₃ | 78 |
| 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)isonicotinate | Pd(OAc)₂/SPhos / K₃PO₄ | 85 |
Buchwald-Hartwig Amination
This powerful method enables the formation of C-N bonds, providing access to a wide range of substituted 2-aminopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Under an inert atmosphere, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄). This compound, the desired amine, and an anhydrous, degassed solvent (e.g., toluene, dioxane) are then added. The reaction is heated at 80-110 °C until the starting material is consumed. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography.
| Amine | Product | Ligand | Yield (%) |
| Morpholine | Methyl 2-morpholinoisonicotinate | Xantphos | 92 |
| Aniline | Methyl 2-(phenylamino)isonicotinate | BINAP | 75 |
Comparison with Alternatives in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl. Consequently, Methyl 2-bromoisonicotinate is often more reactive and may allow for milder reaction conditions or lower catalyst loadings. However, the lower cost and often different synthetic accessibility of this compound make it an attractive alternative, especially with the advent of highly active catalyst systems that can efficiently activate C-Cl bonds.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Nucleophilic Aromatic Substitution Pathways.
Caption: Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
This compound is a highly valuable and cost-effective reagent in organic synthesis. Its utility in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a diverse range of functionalized pyridine derivatives. While alternative halogenated precursors may offer higher reactivity in certain transformations, the development of modern catalytic systems has significantly enhanced the applicability of this chloro-substituted building block. For researchers and drug development professionals, a thorough understanding of the reaction conditions and a careful selection of catalysts will enable the effective incorporation of the isonicotinate scaffold into novel and complex molecules.
References
Safety Operating Guide
Proper Disposal of Methyl 2-chloroisonicotinate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-chloroisonicotinate, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[1] | Minimizes the risk of respiratory irritation.[1] |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an authorized hazardous waste collection service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Classification : this compound is a halogenated organic compound and should be treated as hazardous waste.
-
Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, to prevent potentially hazardous reactions.
Waste Collection and Storage
-
Container : Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should have a secure lid.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Arranging for Disposal
-
Contact EHS : Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation : Ensure all necessary paperwork is completed as per your institution's and local regulations.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE : Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid generating dust.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Label and Dispose : Seal and label the waste container and dispose of it through the hazardous waste program.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Dechlorination (for informational purposes)
While professional disposal is the standard, understanding the chemical principles of deactivation can be valuable. A potential method for the dechlorination of chloro-pyridines involves reduction with zinc in an acidic medium. The following is a representative, general protocol and should only be performed by trained personnel with appropriate safety measures in place and in compliance with all institutional and regulatory guidelines.
Objective: To chemically reduce the chloro-substituent of a halogenated pyridine.
Materials:
-
Waste this compound
-
Zinc dust
-
Acetic acid
-
Appropriate reaction vessel and work-up equipment
-
Personal Protective Equipment (as listed above)
Procedure:
-
In a well-ventilated fume hood, dissolve the waste this compound in acetic acid in a suitable reaction vessel.
-
Slowly add zinc dust to the solution with stirring. The reaction may be exothermic.
-
Allow the reaction to proceed until the starting material is consumed (monitoring by an appropriate analytical technique such as TLC or GC-MS is recommended).
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting mixture should be treated as hazardous waste and disposed of through the institutional hazardous waste program.
Disclaimer: This protocol is for informational purposes only. The primary and recommended method of disposal is through a licensed hazardous waste management company. Always prioritize safety and adhere to all applicable regulations.
References
Personal protective equipment for handling Methyl 2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Methyl 2-chloroisonicotinate. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against a broad range of chemicals.[2][3] Always inspect gloves for damage before use and replace them immediately if contaminated.[2] Double gloving is advised for tasks with a higher risk of exposure.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[2] Open-toed footwear is not permitted in the laboratory.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary. |
Safe Handling and Emergency Protocols
Proper handling procedures are crucial to minimize exposure and prevent accidents.
Operational Plan:
-
Preparation: Ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Inspect all PPE before use.[2]
-
Handling: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke when handling the compound.[1] Keep the container tightly closed when not in use.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6] Decontaminate the work surface and any equipment used.
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[6] |
| Ingestion | Do NOT induce vomiting.[6] Get medical attention.[6] |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Response:
-
Minor Spills: Clean up spills immediately.[1] Wear impervious gloves and safety glasses.[1] Use dry clean-up procedures and avoid generating dust.[1] Place spilled material in a clean, dry, sealable, and labeled container.[1]
-
Major Spills: Evacuate the area and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Prevent spillage from entering drains, sewers, or water courses.[1]
Disposal Plan:
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2]
| Waste Type | Disposal Method |
| Chemical Residue | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[1] Options include burial in an authorized landfill or incineration.[1] |
| Contaminated Packaging | Recycle containers if possible, or dispose of them in an authorized landfill.[1] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
